Porothramycin A
Description
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3 |
InChI Key |
OQMYRVPMCIOFHL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Porothramycin A from Streptomyces albus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porothramycin A, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, was first discovered and isolated from the fermentation broth of a new strain of Streptomyces albus. This novel compound exhibits significant antimicrobial activity against Gram-positive and anaerobic bacteria, as well as notable antitumor properties. This compound is the natural free hydroxyl form of the antibiotic, while its crystalline methyl ether derivative is known as Porothramycin B.[2] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Discovery and Microbial Strain
Porothramycin was first identified as a new antitumor antibiotic produced by a novel strain of Streptomyces albus.[2] The producing organism was isolated and characterized, paving the way for the production and subsequent isolation of this promising bioactive compound.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Streptomyces albus involves the condensation of two key precursors derived from amino acids. The anthranilate moiety is synthesized from L-tryptophan via the kynurenine (B1673888) pathway, while the branched L-proline derivative originates from L-tyrosine.[3] The biosynthetic gene cluster for porothramycin has been identified and characterized, revealing a 39.7 kb DNA region containing 27 putative genes.[1][4] Eighteen of these genes show significant homology to those in the biosynthetic gene cluster of the related PBD antibiotic, anthramycin (B1237830).[1][4]
Key steps in the proposed biosynthetic pathway include:
-
Formation of the Anthranilate Moiety: L-tryptophan is converted to 3-hydroxyanthranilic acid through the kynurenine pathway.[1]
-
Formation of the Branched Proline Derivative: L-tyrosine undergoes a series of enzymatic modifications to form the unique branched proline moiety.
-
Non-Ribosomal Peptide Synthetase (NRPS) Assembly: The anthranilate and proline derivatives are condensed by NRPS enzymes.
-
Post-Condensation Modifications: The condensed PBD core undergoes further modifications, including oxidation and dimethylation of the side chain, to yield the final this compound molecule.[4]
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Fermentation
The production of this compound is achieved through submerged fermentation of Streptomyces albus. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in publicly available literature, a general approach for antibiotic production from Streptomyces species can be outlined.
Fermentation Protocol
-
Inoculum Preparation: A seed culture of Streptomyces albus is prepared by inoculating a suitable liquid medium and incubating until sufficient cell growth is achieved.
-
Production Medium: A production medium rich in carbon and nitrogen sources is prepared and sterilized. A typical medium for Streptomyces fermentation may consist of glucose, millet steep liquor, peptone, ammonium (B1175870) sulfate, sodium chloride, and calcium carbonate.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the accumulation of this compound in the fermentation broth.
Extraction and Isolation
Following fermentation, the active compound is extracted from the fermentation broth and purified. The isolation process is designed to separate this compound from other metabolites and media components.
Extraction and Isolation Workflow
Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol
-
Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial cake from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents to separate the components of the extract. Fractions are collected and analyzed for the presence of this compound.
-
Further Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and NMR.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₃O₄ |
| Molecular Weight | 343.38 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | 634.9°C at 760 mmHg |
| Flash Point | 337.8°C |
| Density | 1.35 g/cm³ |
| Refractive Index | 1.65 |
Data sourced from publicly available chemical databases.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Observations |
| UV-Vis (in Methanol) | λmax at 225, 265, and 315 nm |
| ¹H NMR (in CDCl₃) | Specific chemical shifts and coupling constants confirming the pyrrolo[1][2]benzodiazepine core and side chain structure. |
| ¹³C NMR (in CDCl₃) | Resonances corresponding to the 18 carbon atoms of the molecule, including carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (HR-FAB) | m/z: 344.1596 (M+H)⁺, consistent with the molecular formula C₁₈H₂₁N₃O₄. |
Specific NMR peak assignments are detailed in the original publication by Tsunakawa et al., 1988.
Biological Activity
This compound exhibits potent biological activity, making it a compound of interest for further drug development.
-
Antimicrobial Activity: It is active against a range of Gram-positive bacteria and anaerobic bacteria.
-
Antitumor Activity: this compound has demonstrated significant antitumor activity in preclinical models.
Conclusion
The discovery of this compound from Streptomyces albus has provided a valuable addition to the family of pyrrolo[1][2]benzodiazepine antibiotics. This technical guide has outlined the key aspects of its discovery, biosynthesis, isolation, and characterization. Further research into the optimization of fermentation and purification processes, as well as a deeper understanding of its mode of action, will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Porothramycin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porothramycin A is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of natural products. Produced by the bacterium Streptomyces albus, it exhibits significant antimicrobial activity against Gram-positive bacteria and various anaerobic species. Its primary mechanism of action involves the sequence-selective alkylation of DNA, leading to the inhibition of nucleic acid synthesis and ultimately, cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including available data on its cytotoxicity and antitumor efficacy. Detailed experimental methodologies for its isolation, purification, and biological evaluation are also presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tricyclic pyrrolo[1][2]benzodiazepine core structure.[1] It is the natural free hydroxyl form of the porothramycin complex, with Porothramycin B being its crystalline methyl ether form.
Chemical Structure:
-
IUPAC Name: (E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide
-
Molecular Formula: C₁₈H₂₁N₃O₄
-
Molecular Weight: 343.38 g/mol
-
CAS Number: 110652-73-8
-
SMILES: CN(C)C(=O)/C=C/C1=CN2C(C1)--INVALID-LINK--O
-
InChI: InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1
A summary of the known physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | 634.9 °C at 760 mmHg | |
| Density | 1.35 g/cm³ | |
| Refractive Index | 1.65 | |
| Solubility | Data not available |
Biological and Pharmacological Properties
Mechanism of Action
This compound, as a member of the PBD family, functions as a DNA alkylating agent. These compounds covalently bind to the N2 position of guanine (B1146940) bases in the minor groove of DNA. This interaction can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The sequence-selective nature of this binding contributes to its potent biological activity.
Antimicrobial Activity
This compound demonstrates notable activity against Gram-positive bacteria and various anaerobic microorganisms. Specific minimum inhibitory concentration (MIC) values for this compound against a panel of bacteria have not been extensively reported in publicly available literature.
Antitumor Activity
Experimental Protocols
Isolation and Purification of this compound from Streptomyces albus
The following is a generalized workflow for the isolation and purification of this compound based on common methodologies for natural product extraction from Streptomyces species.
References
The Porothramycin A Biosynthetic Gene Cluster in Streptomyces albus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A, an antitumor antibiotic produced by Streptomyces albus subsp. albus (ATCC 39897), belongs to the pyrrolobenzodiazepine (PBD) family of compounds.[1] PBDs are known for their sequence-selective DNA alkylating properties, making them potent cytotoxic agents and valuable scaffolds for the development of anticancer drugs. The biosynthetic machinery for porothramycin is encoded within a dedicated gene cluster. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), detailing its genetic organization, the proposed biosynthetic pathway, and relevant experimental methodologies.
Genetic Organization of the Porothramycin Biosynthetic Gene Cluster
The porothramycin BGC was identified and sequenced from Streptomyces albus subsp. albus ATCC 39897.[2] The cluster spans a 39.7 kb region of DNA and contains 27 putative open reading frames (ORFs).[2][3] A significant portion of these genes (18 out of 27) show homology to genes within the biosynthetic cluster of the related PBD, anthramycin (B1237830).[2]
The boundaries of the gene cluster have been estimated based on the surrounding genetic context. Upstream of the cluster, fragments of transposase genes (IS116/IS110/IS902 family) are present, suggesting a possible integration site into the genome. Downstream, an ORF with homology to endoglycoceramidases, whose function is not predicted to be part of PBD biosynthesis, marks the likely end of the cluster. The gene por1, encoding a putative NADPH-dependent FMN reductase, is considered the first gene, and por27, encoding a flavin-containing monooxygenase, is designated as the last.
Table 1: Analysis of Open Reading Frames (ORFs) in the Porothramycin Biosynthetic Gene Cluster
| Gene (por) | Size (aa) | Closest Homolog (Accession No.) | Identity/Similarity (%) | Proposed Function | Homolog in Anthramycin BGC |
| por1 | 227 | WP_017974834 | 67/77 | NADPH-dependent FMN reductase | - |
| por2 | 417 | WP_005249919 | 76/86 | FMNH2-dependent monooxygenase | - |
| por3 | 352 | WP_010304927 | 69/79 | O-methyltransferase | - |
| por4 | 445 | ABZ09841 | 65/75 | Glutamine synthetase | ORF5 |
| por5 | 290 | WP_017974834 | 67/77 | NmrA family transcriptional regulator | - |
| por6 | 477 | WP_005249919 | 76/86 | FMNH2-dependent monooxygenase | ORF7 |
| por7 | 807 | WP_003888341 | 63/76 | Aminomethyltransferase | ORF8 |
| por8 | 352 | WP_010304927 | 69/79 | O-methyltransferase | ORF9 |
| por9 | 448 | WP_005445166 | 73/85 | Flavin-containing monooxygenase FMO | ORF10 |
| por10 | 1938 | ABW71853 + ABW71854 | 71/80 + 72/81 | NRPS + kynurenine (B1673888) 3-monooxygenase | ORF11 |
| por11 | 290 | WP_017974834 | 67/77 | NmrA family transcriptional regulator | - |
| por12 | 477 | WP_005249919 | 76/86 | FMNH2-dependent monooxygenase | ORF13 |
| por13 | 445 | ABZ09841 | 65/75 | Glutamine synthetase | ORF14 |
| por14 | 807 | WP_003888341 | 63/76 | Aminomethyltransferase | ORF15 |
| por15 | 352 | WP_010304927 | 69/79 | O-methyltransferase | ORF16 |
| por16 | 448 | WP_005445166 | 73/85 | Flavin-containing monooxygenase FMO | - |
| por17 | 1938 | ABW71853 + ABW71854 | 71/80 + 72/81 | NRPS + kynurenine 3-monooxygenase | ORF18 |
| por18 | 290 | WP_017974834 | 67/77 | Methyltransferase | ORF19 |
| por19 | 477 | WP_005249919 | 76/86 | FMNH2-dependent monooxygenase | ORF20 |
| por20 | 5817 | ABW71853 | 71/80 | Non-ribosomal peptide synthetase (NRPS) | ORF21 |
| por21 | 1938 | ABW71853 + ABW71854 | 71/80 + 72/81 | NRPS + kynurenine 3-monooxygenase | ORF22 + ORF23 |
| por22 | 290 | WP_017974834 | 67/77 | NmrA family transcriptional regulator | - |
| por23 | 477 | WP_005249919 | 76/86 | FMNH2-dependent monooxygenase | - |
| por24 | 445 | ABZ09841 | 65/75 | Glutamine synthetase | - |
| por25 | 807 | WP_003888341 | 63/76 | Aminomethyltransferase | - |
| por26 | 352 | WP_010304927 | 69/79 | O-methyltransferase | - |
| por27 | 448 | WP_005445166 | 73/85 | Flavin-containing monooxygenase FMO | - |
| Data compiled from Najmanova et al., 2014. |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound core structure involves the condensation of two key precursors: a methylated 3-hydroxyanthranilic acid moiety and a branched L-proline derivative. The assembly is orchestrated by a non-ribosomal peptide synthetase (NRPS) system.
Biosynthesis of the Anthranilate Moiety
Porothramycin, like anthramycin, incorporates a 3-hydroxyanthranilic acid unit, which is derived from the kynurenine pathway of tryptophan degradation. The por cluster encodes three of the four enzymes typically required for this pathway. A key enzyme, tryptophan 2,3-dioxygenase (TDO), which catalyzes the initial step, is notably absent from the cluster. It is hypothesized that a TDO from primary metabolism in S. albus fulfills this role. The gene por21 is a remarkable fusion, encoding both an NRPS module and a kynurenine 3-monooxygenase, which catalyzes a key step in this precursor's formation.
Biosynthesis of the Branched L-Proline Moiety
The biosynthesis of the complex, branched L-proline derivative is less defined but is predicted to involve a series of modifications to a standard L-proline precursor. The por cluster contains a notable number of genes predicted to encode modifying enzymes, such as methyltransferases (por18, por25, por26) and monooxygenases (por2, por6, por9, por12, por16, por19, por23, por27), which are expected to tailor the proline moiety.
NRPS-Mediated Assembly and Tailoring
The core of the biosynthetic machinery consists of two key NRPS enzymes, Por20 and Por21.
-
Por20 : Homologous to the NRPS responsible for activating the anthranilate building block in anthramycin biosynthesis.
-
Por21 : A fusion protein containing an NRPS module for recognizing and activating the proline derivative, and the aforementioned kynurenine 3-monooxygenase.
Sequence analysis suggests a specific order of events: the methylation of the anthranilate unit likely occurs before the condensation reaction with the proline derivative. Subsequent modifications, including oxidation and dimethylation of the proline side chain, are proposed to occur on the fully formed PBD core.
Experimental Protocols
Detailed experimental protocols are essential for the study of natural product biosynthetic gene clusters. The following sections outline the key methodologies used in the characterization of the porothramycin BGC.
Identification of the Biosynthetic Gene Cluster
The identification of the por BGC typically involves creating a genomic library and screening for the target cluster.
Methodology: Cosmid Library Construction and Screening
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. albus ATCC 39897 grown in a suitable liquid medium (e.g., TSB or YEME). Standard protocols for Gram-positive bacteria, often involving lysozyme (B549824) treatment followed by phenol-chloroform extraction and isopropanol (B130326) precipitation, are employed.
-
Partial Digestion: The isolated gDNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb). Digestion times and enzyme concentrations are optimized to maximize the yield of fragments in the desired size range.
-
Ligation: The size-selected DNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1) that has been linearized with a compatible enzyme (e.g., BamHI) and dephosphorylated.
-
Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial gigapackaging extract. The resulting phages are used to transduce an E. coli host strain (e.g., XL1-Blue MR).
-
Screening: The library is screened by colony hybridization using radioactively labeled DNA probes derived from conserved genes in PBD biosynthesis, such as NRPS genes from the known anthramycin cluster. Positive clones are isolated for sequencing.
Metabolite Analysis
Analysis of the metabolites produced by S. albus is crucial to confirm the structure of porothramycin and identify related intermediates or shunt products.
Methodology: UHPLC-DAD-MS Analysis
-
Sample Preparation: S. albus is cultivated in production medium. The culture broth is separated from the mycelium by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and evaporated to dryness under vacuum. The residue is redissolved in a suitable solvent (e.g., methanol) for analysis.
-
Chromatographic Separation: The extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column. A gradient elution method is typically used, with mobile phases consisting of water (A) and acetonitrile (B52724) (B), both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection and Identification:
-
Diode Array Detector (DAD): Monitors the absorbance of the eluting compounds over a range of UV-visible wavelengths, providing characteristic spectra for PBDs.
-
Mass Spectrometry (MS): The column eluent is directed to a mass spectrometer (e.g., a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the parent ion. Fragmentation data (MS/MS) is generated to confirm the structure by comparing it to known fragmentation patterns of porothramycin.
-
Conclusion
The this compound biosynthetic gene cluster in Streptomyces albus is a complex and fascinating system that highlights the modularity and evolutionary relationships within natural product biosynthesis. Its 27 genes orchestrate the production of a potent DNA-alkylating agent through a pathway that combines elements of primary metabolism with a dedicated NRPS assembly line and a host of tailoring enzymes. Understanding this BGC in detail not only provides insights into the biosynthesis of PBDs but also offers a toolkit for bioengineering and synthetic biology approaches to generate novel, structurally diverse PBD analogs for drug discovery and development. The methodologies described herein provide a framework for the continued exploration and exploitation of this valuable biosynthetic pathway.
References
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence analysis of porothramycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Porothramycin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics isolated from Streptomyces albus, has demonstrated notable biological activity against Gram-positive bacteria.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's antibacterial properties, including its mechanism of action, and presents available quantitative data on its efficacy. Due to the limited specific data for this compound, this guide also incorporates information from closely related PBD compounds to provide a broader context for its potential activity. Detailed experimental protocols for assessing antibacterial activity are provided, alongside visualizations of its mechanism of action and experimental workflows to support further research and drug development efforts in this area.
Introduction to this compound and the Pyrrolobenzodiazepine Class
This compound is a naturally occurring antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. PBDs are a group of sequence-selective DNA-interactive agents that have garnered significant interest for their potent biological activities, including antitumor and antimicrobial properties. Structurally, this compound is characterized by a tricyclic PBD core. The biological activity of PBDs is primarily attributed to their ability to form a covalent adduct with guanine (B1146940) bases in the minor groove of DNA. More recent studies on synthetic PBD derivatives have also suggested DNA gyrase inhibition as a potential antibacterial mechanism of action.
Quantitative Assessment of Antibacterial Activity
While this compound has been reported to exhibit activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data for a wide range of species is not extensively available in the public domain. To provide a quantitative perspective, the following table summarizes the reported MIC values for this compound against select Gram-positive bacteria and includes data for the structurally related PBD antibiotic, Tomaymycin, for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related PBDs against Gram-Positive Bacteria
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | (Not Specified) | (Data Not Available) | |
| Bacillus subtilis | (Not Specified) | (Data Not Available) | ||
| Enterococcus faecalis | (Not Specified) | (Data Not Available) | ||
| Tomaymycin | Gram-positive bacteria | (General) | (Active) |
Note: The original study on this compound confirmed its activity against Gram-positive bacteria but did not provide specific MIC values. Data for Tomaymycin is included to represent the activity of a closely related PBD.
Mechanism of Action
The primary mechanism of action for PBD antibiotics is their ability to bind to the minor groove of DNA and form a covalent bond with the C2-amino group of a guanine base. This DNA alkylation can interfere with DNA replication and transcription, ultimately leading to bacterial cell death. Additionally, some PBD derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA supercoiling.
Caption: Proposed mechanism of action for this compound.
Impact on Bacterial Signaling Pathways
The specific effects of this compound on bacterial signaling pathways have not been extensively studied. However, by inducing DNA damage and potentially inhibiting DNA gyrase, it is plausible that this compound could trigger various stress responses in Gram-positive bacteria. For instance, DNA damage is known to induce the SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. Furthermore, alterations in DNA topology due to gyrase inhibition could impact the expression of numerous genes, including those involved in virulence and survival.
Further research is required to elucidate the precise impact of this compound on key signaling networks in Gram-positive pathogens, such as two-component systems and quorum sensing pathways.
Caption: Potential impact of this compound on bacterial signaling.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity. b. Include a positive control well containing only CAMHB and the bacterial inoculum, and a negative control well with CAMHB only.
-
Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the negative control well. This will bring the final volume in each well to 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound, a member of the PBD family of antibiotics, demonstrates promising activity against Gram-positive bacteria. Its primary mechanism of action is believed to be through DNA alkylation, with potential for DNA gyrase inhibition. However, there is a clear need for further research to fully characterize its antibacterial spectrum through comprehensive MIC testing against a diverse panel of clinical isolates. Furthermore, studies investigating its specific effects on bacterial signaling pathways, such as stress responses and quorum sensing, will be crucial for understanding its complete cellular impact and for identifying potential synergistic combinations with other antimicrobial agents. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate these future research endeavors and contribute to the development of novel therapeutic strategies against challenging Gram-positive pathogens.
References
Porothramycin A as a member of the pyrrolobenzodiazepine antibiotic family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is a naturally occurring antibiotic that belongs to the pyrrolo[1][2]benzodiazepine (PBD) family, a class of potent antitumor and antimicrobial agents.[3] First isolated from the fermentation broth of Streptomyces albus, this compound has demonstrated significant biological activity, including efficacy against Gram-positive bacteria and various tumor models.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological activity, and detailed experimental protocols relevant to its study.
Core Concepts: The Pyrrolobenzodiazepine Scaffold
The PBDs are a class of sequence-selective DNA-alkylating agents. Their unique tricyclic structure allows them to bind covalently to the minor groove of DNA, leading to the disruption of essential cellular processes such as replication and transcription. This interaction is the primary basis for their potent cytotoxic and antimicrobial effects.
Mechanism of Action: DNA Alkylation
The key to this compound's biological activity lies in its ability to form a covalent adduct with DNA. The mechanism involves the electrophilic C11 position of the PBD core, which forms a covalent bond with the N2 position of a guanine (B1146940) base located in the minor groove of the DNA helix.[4] This alkylation event distorts the DNA structure and interferes with the binding of DNA-processing proteins, ultimately leading to cell death.
Biological Activity
This compound exhibits a range of biological activities, making it a compound of interest for further drug development.
Antimicrobial Activity
This compound has demonstrated notable activity against Gram-positive bacteria and anaerobic microorganisms. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively published, the general potency of PBDs suggests activity in the low microgram per milliliter range against susceptible strains.
Table 1: Antimicrobial Spectrum of this compound (Qualitative)
| Microbial Group | Activity |
| Gram-positive Bacteria | Active |
| Anaerobic Bacteria | Active |
| Gram-negative Bacteria | Generally less active |
Antitumor Activity
This compound has shown significant antitumor effects in murine models. It has been reported to prolong the survival times of mice implanted with experimental tumors, including leukemia L1210, leukemia P388, and melanoma B16.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Effect |
| Leukemia L1210 | Increased survival time |
| Leukemia P388 | Increased survival time |
| Melanoma B16 | Increased survival time |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Streptomyces albus
This protocol is a representative method for the isolation of PBD antibiotics from bacterial cultures.
1. Fermentation:
-
Inoculate a suitable seed medium with a spore suspension or vegetative mycelia of Streptomyces albus.
-
Incubate at 28°C for 48 hours with shaking.
-
Transfer the seed culture to a production medium and continue incubation for 96 hours at 28°C with shaking.
2. Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the cell-free broth twice with an equal volume of ethyl acetate.
-
Concentrate the combined organic phases under reduced pressure to yield a crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal amount of methanol (B129727).
-
Apply the dissolved extract to a silica (B1680970) gel column (230-400 mesh).
-
Elute the column with a stepwise gradient of methanol in chloroform.
-
Collect fractions and monitor for antimicrobial activity using a disc diffusion assay against a susceptible organism (e.g., Staphylococcus aureus).
-
Pool the active fractions and concentrate to obtain purified this compound.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
DNase I Footprinting Assay for DNA-Porothramycin A Interaction
This protocol allows for the identification of the specific DNA sequences where this compound binds.
1. DNA Probe Preparation:
-
Synthesize or isolate a DNA fragment of interest (100-200 bp) containing potential PBD binding sites (GC-rich regions).
-
End-label one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.
-
Purify the labeled probe.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
Include a "no drug" control reaction.
-
Incubate the reactions at room temperature for at least 30 minutes to allow binding to reach equilibrium.
3. DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve, on average, one cut per DNA molecule.
-
Incubate for a precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
4. Analysis:
-
Purify the DNA fragments by phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the DNA pellets in a formamide (B127407) loading buffer.
-
Denature the samples by heating and then load them onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the DNA ladder compared to the control lane.
Conclusion
This compound, as a member of the pyrrolobenzodiazepine family of antibiotics, represents a promising scaffold for the development of novel therapeutic agents. Its potent DNA-alkylating mechanism provides a strong basis for its observed antimicrobial and antitumor activities. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the properties and potential applications of this intriguing natural product. Continued research into this compound and its analogs may lead to the development of new and effective treatments for a range of diseases.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of a covalent DNA-drug adduct: anthramycin bound to C-C-A-A-C-G-T-T-G-G and a molecular explanation of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Porothramycin A: A Technical Guide to its Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of natural products.[1] Isolated from Streptomyces albus, it exhibits activity against Gram-positive bacteria and various tumor cell lines.[1] The unique tricyclic core of the PBDs is responsible for their sequence-selective DNA-binding properties, which ultimately leads to their biological activity. The complete structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as they would be applied to the structural determination of this compound.
Due to the limited availability of public domain raw spectroscopic data for this compound, this guide will present generalized experimental protocols and data templates based on the analysis of closely related PBD analogues. These templates will serve as a blueprint for researchers undertaking the spectroscopic analysis of this compound or similar natural products.
The Structure of this compound
This compound is a member of the anthramycin (B1237830) group and is characterized by a pyrrolo[1][2]benzodiazepine core with a single substituent on the benzene (B151609) ring.[1] The generalized structure of the PBD core is depicted below. The specific substitutions for this compound would be determined through detailed spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the de novo structure elucidation of natural products. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the proton and carbon skeletons and the establishment of through-bond connectivities.
Data Presentation
The following tables are templates illustrating how the ¹H and ¹³C NMR data for this compound would be presented. The specific chemical shifts (δ) and coupling constants (J) are essential for defining the molecule's constitution and stereochemistry.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | δ (ppm) |
| ... | ... |
| ... | ... |
Experimental Protocol: NMR Spectroscopy
A generalized protocol for the acquisition of NMR data for a PBD antibiotic like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.
-
1D NMR Spectra Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The spectra are then referenced to the residual solvent peak or an internal standard (e.g., TMS). The analysis of the 1D and 2D spectra allows for the piecing together of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information.
Data Presentation
The mass spectrometry data for this compound would be summarized as shown in the template table below.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | HRMS Calculated (CₓHᵧN₂O₄) | HRMS Found | Major Fragment Ions (MS/MS) |
| ESI | TOF or Orbitrap | Value | Value | Value | Value | List of m/z values |
Experimental Protocol: Mass Spectrometry
A general protocol for the mass spectrometric analysis of a PBD antibiotic is as follows:
-
Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is commonly used.
-
HRMS Data Acquisition: The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system. The instrument is operated in full scan mode to detect the molecular ions (e.g., [M+H]⁺, [M+Na]⁺). The high resolving power of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm).
-
Tandem MS (MS/MS) Data Acquisition: The molecular ion of interest is mass-selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed in the second stage of the mass spectrometer. The collision energy can be varied to control the degree of fragmentation.
-
Data Analysis: The elemental composition is calculated from the accurate mass of the molecular ion. The fragmentation pattern obtained from the MS/MS experiment is analyzed to deduce the structure of different parts of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a challenging but essential task in drug discovery. A systematic approach utilizing a combination of high-field NMR spectroscopy and high-resolution mass spectrometry is the cornerstone of this process. While specific experimental data for this compound remains elusive in the public domain, the generalized protocols and data presentation formats provided in this guide offer a robust framework for researchers working on the characterization of this and other pyrrolo[1][2]benzodiazepine antibiotics. The detailed structural information obtained from these spectroscopic analyses is critical for understanding the molecular basis of their potent biological activities and for the rational design of new and improved therapeutic agents.
References
Unveiling the Antitumor Potential of Porothramycin A in Murine Models: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antitumor properties of Porothramycin A, a pyrrolo[1]benzodiazepine (PBD) antibiotic, with a specific focus on its efficacy in murine leukemia models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer agents.
Core Findings and Data Presentation
This compound has demonstrated significant antitumor activity in murine models of leukemia, specifically the L1210 and P388 leukemia models.[2] The primary mechanism of action for this compound, consistent with other PBDs, is its ability to bind to the minor groove of DNA, leading to alkylation and subsequent disruption of DNA replication and transcription in cancer cells. This targeted interaction with DNA is a hallmark of this class of potent antitumor antibiotics.
Quantitative Efficacy Data
Table 1: Antitumor Efficacy of this compound against P388 Murine Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Route | Median Survival Time (Days) | Increase in Lifespan (%) | Tumor Growth Inhibition (%) | Reference |
| Control | - | - | Data not available | - | - | Tsunakawa et al., 1988 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Tsunakawa et al., 1988 |
| Doxorubicin (control) | Data not available | Data not available | Data not available | Data not available | Data not available | General Literature |
Table 2: Antitumor Efficacy of this compound against L1210 Murine Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Route | Median Survival Time (Days) | Increase in Lifespan (%) | Tumor Growth Inhibition (%) | Reference |
| Control | - | - | Data not available | - | - | Tsunakawa et al., 1988 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Tsunakawa et al., 1988 |
| Doxorubicin (control) | Data not available | Data not available | Data not available | Data not available | Data not available | General Literature |
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are crucial for the replication and extension of these seminal findings. The following methodologies are based on standard practices for P388 and L1210 murine leukemia models and are inferred to be similar to the protocols used in the original studies.
P388 Murine Leukemia Model
-
Animal Model: DBA/2 or BDF1 mice are commonly used for the P388 leukemia model.
-
Tumor Inoculation: P388 leukemia cells (typically 1 x 10^6 cells) are implanted intraperitoneally (i.p.) into the mice.
-
Drug Administration:
-
Route: this compound is administered intraperitoneally (i.p.).
-
Dosage and Schedule: The specific doses and treatment schedules used in the original studies are not detailed in the available abstracts. A typical approach involves daily administration for a set period (e.g., 5 or 9 days) starting 24 hours after tumor inoculation.
-
-
Efficacy Evaluation:
-
Primary Endpoint: The primary measure of antitumor activity is the increase in lifespan (ILS) of the treated mice compared to a control group. The median survival time (MST) for each group is calculated.
-
Calculation: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Tumor Burden: In some protocols, tumor burden can be assessed by monitoring ascitic fluid volume or by counting tumor cells in the peritoneal cavity at a specific time point.
-
L1210 Murine Leukemia Model
The protocol for the L1210 model is similar to that of the P388 model.
-
Animal Model: DBA/2 or CDF1 mice are typically used.
-
Tumor Inoculation: L1210 leukemia cells (usually 1 x 10^5 cells) are implanted intraperitoneally (i.p.).
-
Drug Administration: Intraperitoneal (i.p.) administration is the standard route.
-
Efficacy Evaluation: The primary endpoint is the increase in lifespan, calculated as described for the P388 model.
Mechanism of Action and Signaling Pathways
This compound belongs to the pyrrolo[1]benzodiazepine (PBD) class of antibiotics, which are known to exert their cytotoxic effects through covalent binding to the minor groove of DNA. This interaction, specifically the alkylation of guanine (B1146940) bases, is the initial event that triggers a cascade of cellular responses leading to cell death.
Caption: Proposed signaling pathway for this compound.
The binding of this compound to the DNA minor groove leads to the formation of a covalent adduct, which physically obstructs the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and the induction of apoptotic cell death. The DNA damage caused by the alkylation also activates cellular DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, will also trigger apoptosis.
References
The Natural Production of Porothramycin A by Streptomyces albus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porothramycin A, a member of the pyrrolo[1]benzodiazepine (PBD) class of antitumor antibiotics, is a secondary metabolite naturally produced by the bacterium Streptomyces albus. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the producing organism, fermentation protocols, extraction and purification methodologies, and the genetic basis of its production. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents.[2] Porothramycin, a potent antitumor antibiotic, is produced by a specific strain of Streptomyces albus.[3] It exists in two primary forms, the natural free hydroxyl form (this compound) and the crystalline methyl ether form (Porothramycin B), which can be obtained depending on the isolation process used.[3] This guide focuses on the natural production of this compound.
The Producing Organism: Streptomyces albus
The designated producer of Porothramycin is Streptomyces albus subsp. albus (ATCC 39897).[1] This strain has been the subject of genomic analysis to elucidate the biosynthetic pathway of Porothramycin.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces albus.
The Porothramycin Biosynthetic Gene Cluster
The complete biosynthetic gene cluster for porothramycin has been identified and sequenced.[1] It spans a 39.7 kb DNA region and contains 27 putative genes.[1] Of these, 18 genes show significant similarity to those in the biosynthetic gene cluster of the related PBD antibiotic, anthramycin (B1237830).[1]
Based on sequence analysis, the biosynthesis is thought to involve Non-Ribosomal Peptide Synthetase (NRPS) modules, specifically Por20 and Por21.[1] A key feature of the proposed pathway is the methylation of the anthranilate unit before the condensation reaction.[1] Subsequent modifications, including oxidation and dimethylation of the branched proline derivative, are believed to occur on the condensed PBD core.[1] Two specific methyltransferase-encoding genes, por26 and por25, have been identified within the cluster.[1]
Fermentation for this compound Production
The cultivation of Streptomyces albus for the production of this compound involves a multi-stage fermentation process under specific media and environmental conditions.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific production titers and yields of this compound from fermentation processes. Further process optimization and detailed analytical studies are required to establish these parameters.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Condition | Reference |
| Producing Strain | Streptomyces albus subsp. albus (ATCC 39897) | [1] |
| Pre-culture Medium | YEME Broth | [1] |
| Production Medium | AVM Broth | [1] |
| Incubation Temperature | 28 °C | [1] |
| Fermentation Duration | 240 hours | [1] |
| Aeration | Orbital Shaking | [1] |
Experimental Protocols
Table 2: Composition of Fermentation Media
| Medium | Component | Concentration (g/L) |
| YEME Broth (Pre-culture) | Yeast Extract | 3 |
| Malt Extract | 5 | |
| Peptone | 3 | |
| D-Glucose | 10 | |
| Sucrose | 340 | |
| MgCl₂·6H₂O | 0.5 | |
| AVM Broth (Production) | Yeast Extract | 2 |
| (NH₄)₂SO₄ | 2 | |
| CaCO₃ | 5 | |
| NaCl | 2 | |
| K₂HPO₄ | 0.5 | |
| FeSO₄·7H₂O | 0.05 | |
| ZnSO₄·7H₂O | 0.05 | |
| MnSO₄·7H₂O | 0.05 | |
| MgSO₄·7H₂O | 0.1 | |
| Glucose | 30 |
Reference for media composition:[1]
Caption: Fermentation workflow for this compound production.
Extraction and Purification
The recovery of this compound from the fermentation broth involves extraction and chromatographic purification steps.
Experimental Protocols
-
Cell Separation: The culture broth is centrifuged to separate the mycelial biomass from the supernatant.[1]
-
Supernatant Extraction: The supernatant, containing the secreted this compound, is subjected to solid-phase extraction (SPE).[1]
While the literature points to solid-phase extraction, specific details regarding the type of sorbent, elution solvents, and subsequent purification steps for this compound are not extensively documented. However, general protocols for the purification of similar antibiotics from Streptomyces can be adapted.
Caption: General workflow for extraction and purification.
Signaling Pathways and Regulation
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory mechanisms governing the porothramycin biosynthetic gene cluster are not yet fully elucidated, general principles of Streptomyces secondary metabolism regulation are likely applicable. These often involve two-component systems, global regulators, and small molecule effectors that respond to nutritional cues and cell density. Further research is needed to identify the specific regulators of the por genes.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The natural production of this compound by Streptomyces albus presents a fascinating area of study with significant therapeutic potential. While the biosynthetic gene cluster and a basic fermentation protocol have been established, further research is required to optimize production yields, elucidate the intricate regulatory networks, and develop robust purification protocols. This technical guide consolidates the current knowledge and provides a framework for future investigations aimed at harnessing the full potential of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) group, produced by Streptomyces albus.[3] PBDs are potent DNA-interactive agents that bind to the minor groove of DNA.[2][4] The quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for structurally similar PBD compounds.
Data Presentation: Quantitative Parameters for PBD Analysis
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the performance of a validated LC-MS/MS method for a representative PBD dimer, SJG-136, which can be used as a starting point for method development for this compound.
| Parameter | SJG-136 (in rat plasma) | This compound (Expected) |
| Instrumentation | Microflow LC-MS/MS (QTRAP 6500+) | HPLC-UV, LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[1] | To be determined |
| Linear Range | 2.8 - 1800 nM (in plasma)[2] | To be determined |
| Sample Preparation | Solid Phase Extraction (SPE)[1][2] | SPE, Liquid-Liquid Extraction |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% |
Experimental Protocols
Note: These protocols are generalized based on methods for PBDs and should be optimized for this compound.
Protocol 1: HPLC-UV Method for PBDs (Adapted for this compound)
This protocol is based on a general HPLC method for the analysis of PBDs and related compounds.
1. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Sample matrix (e.g., plasma, formulation buffer)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength scan should be performed).
4. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the HPLC system.
Protocol 2: LC-MS/MS Method for PBDs (Adapted for this compound)
This protocol is based on a sensitive LC-MS/MS method for the PBD dimer SJG-136.[2]
1. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound if available
-
Sample matrix
3. LC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (A shorter gradient can be used for LC-MS/MS)
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-7 min: Hold at 5% A, 95% B
-
7-7.5 min: Return to initial conditions
-
7.5-10 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/hr)
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: The precursor ion will be [M+H]+ (m/z 344.4). The product ions need to be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: To be determined based on the selected IS.
-
5. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound Quantification.
References
- 1. sciex.jp [sciex.jp]
- 2. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is an antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) class of compounds, which has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and anaerobic microorganisms.[1] PBDs are known to exert their biological effects through interactions with DNA.[2][3] Some modified PBDs have shown broad-spectrum antibacterial activity by inhibiting DNA gyrase.[4][5] As an investigational agent, establishing a standardized protocol for in vitro antimicrobial susceptibility testing (AST) is crucial for evaluating its spectrum of activity, determining potency, and providing essential data for further drug development.
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, a widely accepted and standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Test
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This is achieved by challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After a specified incubation period, the microtiter plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth.
Materials and Equipment
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (clinically relevant isolates and quality control strains, e.g., from ATCC)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid media for bacterial culture
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipettes and sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility and stability of this compound in various solvents should be determined prior to preparing the stock solution. DMSO is a common solvent for PBD compounds.
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, cryo-vials and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., TSA), select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 followed by a 1:2 dilution in the wells, but this should be optimized.
Broth Microdilution Assay
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will result in a range of concentrations of this compound.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This step further dilutes the drug concentration by a factor of two.
-
Include the following controls on each plate:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only CAMHB (no bacteria, no drug).
-
Positive Control: A well containing a known antibiotic with established MIC for the tested strain.
-
-
Seal the plates with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and media requirements may be necessary.
Reading and Interpreting Results
-
After incubation, examine the microtiter plates from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Record the MIC values. The test should be repeated on at least three separate occasions to ensure reproducibility.
Data Presentation
The following tables present hypothetical MIC data for this compound against a panel of Gram-positive and Gram-negative bacteria, based on reported activities of similar PBD compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.125 | 0.5 | 0.03 - 1 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 | 1 | 0.06 - 2 |
| Enterococcus faecalis | ATCC 29212 | 0.5 | 2 | 0.125 - 4 |
| Enterococcus faecium (VRE) | ATCC 51559 | 1 | 4 | 0.25 - 8 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.25 | 0.015 - 0.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 8 | 32 | 2 - 64 |
| Klebsiella pneumoniae | ATCC 700603 | 16 | 64 | 4 - >64 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | 8 - >64 |
| Acinetobacter baumannii | ATCC 19606 | 16 | 64 | 4 - >64 |
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of AST results. Standard QC strains with known MIC ranges for other antibiotics should be included in each run. For this compound, initial QC ranges should be established by testing a panel of reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212) over multiple runs.
Visualizations
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Postulated Mechanism of Action of this compound.
References
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C8-Linked Pyrrolobenzodiazepine Monomers with Inverted Building Blocks Show Selective Activity against Multidrug Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porothramycin A in Cancer Cell Line Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, which are known for their potent antitumor properties. PBDs are naturally occurring compounds produced by various Streptomyces species. The cytotoxic activity of this compound stems from its ability to act as a sequence-selective DNA alkylating agent. By binding to the minor groove of DNA, this compound forms a covalent bond with the N2 position of guanine (B1146940). This interaction creates DNA adducts that interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines.
Mechanism of Action
This compound, as a PBD monomer, exerts its cytotoxic effects through the alkylation of DNA. The core mechanism involves the following steps:
-
Minor Groove Binding: this compound selectively binds to the minor groove of the DNA double helix.
-
Covalent Bonding: It forms a covalent bond with the N2 amine of a guanine base.
-
DNA Damage: This DNA alkylation leads to distortions in the DNA structure, creating lesions that can block the progression of DNA polymerase and RNA polymerase.
-
Cellular Response: The DNA damage triggers cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
Data Presentation: Cytotoxicity of PBD Monomers
While specific IC50 values for this compound are not widely published, the following table summarizes representative IC50 values for other highly potent pyrrolobenzodiazepine (PBD) monomers against various cancer cell lines. This data is provided to illustrate the expected potency range for this compound. PBD monomers generally exhibit very high potency, with IC50 values often in the low nanomolar to picomolar range[1][3].
| Cell Line | Cancer Type | PBD Monomer Analog | IC50 (nM) |
| MCF-7 | Breast Cancer | DRH-417 | ~3 |
| MDA-MB-231 | Breast Cancer | Polyamide-PBD Hybrid | 0.1 - 100 |
| A375 | Melanoma | DRH-417 | ~3 |
| A498 | Kidney Cancer | DRH-417 | ~3 |
| HT-29 | Colon Cancer | Polyamide-PBD Hybrid | 0.1 - 100 |
| NCI-H460 | Lung Cancer | Polyamide-PBD Hybrid | 0.1 - 100 |
Note: The IC50 values presented are for illustrative purposes and are based on data for the PBD monomer DRH-417, which showed a mean IC50 of 3 nM in the NCI-60 cell line screen with notable activity against melanoma, breast, and renal cancer cell lines, and for novel polyamide-PBD hybrids which showed IC50 values ranging from 10⁻¹¹ to 10⁻⁸ M[3][4]. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottomed plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a suggested range would be from 1 pM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and attached cells.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Visualizations
References
Application Notes and Protocols for In-Vivo Efficacy Studies of Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds.[3] PBDs are known for their potent cytotoxic activity, which stems from their ability to bind to the minor groove of DNA and alkylate it in a sequence-selective manner.[4][5] This interaction with DNA can inhibit key cellular processes such as replication and transcription, ultimately leading to cell death. These application notes provide a comprehensive framework for designing and executing in-vivo efficacy studies to evaluate the therapeutic potential of this compound in preclinical cancer models.
Mechanism of Action: DNA Alkylation and Damage Response
This compound, like other PBDs, exerts its cytotoxic effects through a well-defined mechanism of action. It binds to the minor groove of DNA and covalently links to the C2-NH2 group of a guanine (B1146940) base.[4] This process, known as DNA alkylation, results in the formation of a DNA adduct that can disrupt the normal functions of the DNA molecule.
The presence of these adducts triggers the cell's DNA damage response (DDR) pathways. The primary mechanisms involved in the repair of lesions caused by alkylating agents are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[6][7] However, if the DNA damage is too extensive and beyond the cell's repair capacity, it can lead to the activation of apoptotic pathways and subsequent cell death.[8]
Caption: Signaling pathway of this compound induced DNA damage and subsequent cellular response.
Experimental Design for In-Vivo Efficacy Studies
A well-designed in-vivo efficacy study is crucial for determining the therapeutic potential of this compound. The following sections outline the key components of such a study.
Animal Models
The choice of an appropriate animal model is a critical first step.[9] Both subcutaneous and orthotopic tumor models can be utilized, with each offering distinct advantages.
-
Subcutaneous Xenograft Models: These models are established by injecting human cancer cell lines into the flank of immunocompromised mice.[1][10] They are technically less demanding to establish and allow for easy monitoring of tumor growth.[1][10]
-
Orthotopic Tumor Models: In these models, cancer cells are implanted into the organ of origin.[3][11] This provides a more clinically relevant tumor microenvironment and can better predict clinical outcomes.[3][11]
Experimental Groups and Controls
A typical study should include the following groups:
| Group ID | Group Name | Treatment | Purpose |
| 1 | Vehicle Control | Vehicle | To assess tumor growth without any therapeutic intervention. |
| 2 | This compound (Low Dose) | This compound at Dose X | To evaluate the efficacy at a lower dose. |
| 3 | This compound (Mid Dose) | This compound at Dose Y | To determine the dose-response relationship. |
| 4 | This compound (High Dose) | This compound at Dose Z | To assess the maximum tolerated dose and efficacy. |
| 5 | Positive Control | Standard-of-Care Chemotherapy | To benchmark the efficacy of this compound against a known therapeutic agent. |
Route of Administration and Dosing Schedule
The route of administration should be chosen based on the physicochemical properties of this compound and its intended clinical application. Common routes for preclinical studies include intravenous (IV) and intraperitoneal (IP) injections.[2][12] The dosing schedule can be daily, every other day, or as determined by tolerability studies.
Endpoints and Data Collection
The primary endpoint for efficacy is typically tumor growth inhibition. This is assessed by measuring tumor volume at regular intervals. Other important endpoints include:
-
Body Weight: Monitored to assess treatment-related toxicity.
-
Survival: In survival studies, the time to a predetermined endpoint (e.g., tumor volume reaching a certain size) is recorded.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
Experimental Protocols
The following are detailed protocols for key procedures in an in-vivo efficacy study of this compound.
Protocol 1: Subcutaneous Tumor Model Establishment
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.[13][14]
-
Animal Preparation: Anesthetize the mice and shave the area on the flank where the injection will be performed.[13]
-
Injection: Inject the cell suspension subcutaneously into the flank of each mouse.[13][14]
-
Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
Protocol 2: Orthotopic Lung Cancer Model Establishment
-
Cell Preparation: Prepare the lung cancer cell suspension as described in Protocol 1.
-
Animal Preparation: Anesthetize the mouse and place it in a lateral position. Make a small incision in the chest wall to expose the lung.[11][15]
-
Injection: Carefully inject the cell suspension directly into the lung parenchyma.[11][15]
-
Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor tumor growth using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT.[3][15]
Protocol 3: Intravenous Drug Administration
-
Animal Restraint: Place the mouse in a restraining device to immobilize the tail.[2][16]
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[16][17]
-
Injection: Insert a small-gauge needle (e.g., 27-30G) into one of the lateral tail veins and slowly inject the drug solution.[2][16]
-
Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding.
Protocol 4: Tumor Volume Measurement
-
Measurement: Using digital calipers, measure the length (longest diameter) and width (perpendicular to the length) of the tumor.[18][19]
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x Length x Width² .[18][19]
-
Frequency: Perform measurements 2-3 times per week.
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle Control (mm³) | This compound (Low Dose) (mm³) | This compound (Mid Dose) (mm³) | This compound (High Dose) (mm³) | Positive Control (mm³) |
| 0 | 150.2 ± 15.1 | 149.8 ± 14.5 | 151.1 ± 16.2 | 150.5 ± 15.8 | 149.9 ± 15.3 |
| 3 | 250.6 ± 25.3 | 220.4 ± 21.9 | 190.7 ± 18.5 | 160.3 ± 15.9 | 200.1 ± 20.4 |
| 6 | 450.9 ± 44.8 | 350.1 ± 34.2 | 250.3 ± 24.7 | 180.6 ± 17.9 | 280.5 ± 27.6 |
| 9 | 750.3 ± 74.1 | 500.7 ± 49.8 | 320.9 ± 31.5 | 210.2 ± 20.8 | 380.9 ± 37.4 |
| 12 | 1100.5 ± 108.9 | 680.2 ± 67.3 | 410.6 ± 40.1 | 250.8 ± 24.6 | 500.2 ± 49.1 |
Table 2: Mean Body Weight Change
| Day | Vehicle Control (%) | This compound (Low Dose) (%) | This compound (Mid Dose) (%) | This compound (High Dose) (%) | Positive Control (%) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 3 | +1.2 | +0.8 | -0.5 | -2.1 | -1.5 |
| 6 | +2.5 | +1.5 | -1.2 | -4.3 | -3.2 |
| 9 | +3.8 | +2.1 | -1.8 | -6.5 | -5.1 |
| 12 | +5.1 | +2.9 | -2.5 | -8.2 | -6.8 |
Experimental Workflow
The overall experimental workflow for an in-vivo efficacy study of this compound is depicted below.
Caption: A generalized workflow for conducting in-vivo efficacy studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.vt.edu [research.vt.edu]
- 3. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Subcutaneous Injection of Tumor Cells [bio-protocol.org]
- 15. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [bio-protocol.org]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for DNA Footprinting Experiments with Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces albus.[3] PBDs are a class of sequence-selective DNA alkylating agents that bind to the minor groove of DNA.[1] The mechanism of action of PBDs involves the formation of a covalent aminal linkage between their electrophilic imine moiety and the C2-exocyclic amino group of a guanine (B1146940) base. This interaction is highly sequence-specific and can lead to cytotoxic effects, making PBDs and their analogs valuable candidates in cancer chemotherapy. DNA footprinting is a powerful technique to elucidate the specific DNA binding sites of small molecules like this compound, providing crucial insights into their mechanism of action and guiding the development of new therapeutic agents with enhanced specificity and efficacy.
These application notes provide a detailed protocol for conducting DNase I footprinting experiments to identify the DNA binding sites of this compound.
Principle of DNase I Footprinting
DNase I footprinting is based on the principle that a ligand, such as this compound, bound to its specific sequence on a DNA fragment will protect the phosphodiester backbone from enzymatic cleavage by deoxyribonuclease I (DNase I). A DNA fragment of interest is first labeled at one end, typically with a radioactive isotope or a fluorescent dye. The labeled DNA is then incubated with varying concentrations of this compound to allow binding to occur. Subsequently, the DNA-ligand complexes are subjected to limited digestion by DNase I, under conditions where, on average, each DNA strand is cleaved only once. The resulting DNA fragments are then denatured and separated by size using high-resolution polyacrylamide gel electrophoresis. The sites where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint," which appears as a gap in the ladder of DNA fragments when compared to a control reaction without the drug.
Quantitative Data
While specific quantitative binding data for this compound is not extensively available in the public domain and should be determined empirically, data from related pyrrolobenzodiazepine (PBD) compounds can provide an expected range for its activity.
| Parameter | Typical Value for PBDs | Notes |
| DNA Binding Affinity (Kd) | Sub-nanomolar to low nanomolar range | The binding affinity is sequence-dependent. The high affinity is due to the formation of a covalent bond. |
| Sequence Specificity | 5'-Pu-G-Pu-3' > 5'-Py-G-Pu-3' > 5'-Pu-G-Py-3' > 5'-Py-G-Py-3' | PBDs generally show a preference for a guanine residue flanked by purines. The exact sequence preference for this compound should be determined experimentally. |
| Cytotoxicity (IC50) | Picomolar to low nanomolar range | The cytotoxicity is cell line-dependent. For example, the PBD dimer SJG-136 has shown IC50 values in the range of 0.1-3.7 nM in various colon cancer cell lines.[4] |
Experimental Protocols
Protocol 1: Preparation of End-Labeled DNA Probe
-
Fragment Selection and Preparation:
-
Select a DNA fragment of approximately 150-300 base pairs containing potential this compound binding sites (GC-rich regions are a good starting point).
-
Clone the fragment into a suitable plasmid vector.
-
Linearize the plasmid with a restriction enzyme that creates a 5' overhang or a 3' recessed end suitable for labeling, located at one end of the target sequence.
-
-
5'-End Labeling with 32P:
-
Dephosphorylate the 5' ends of the linearized plasmid using calf intestinal alkaline phosphatase (CIAP) to prevent self-ligation.
-
Purify the dephosphorylated DNA.
-
Label the 5' ends by incubating the DNA with T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP.
-
To label only one end, perform a second restriction digest with an enzyme that cuts at the other end of the insert, followed by purification of the desired labeled fragment by agarose (B213101) gel electrophoresis.
-
-
Probe Purification:
-
Purify the radiolabeled probe from unincorporated nucleotides using a spin column or by ethanol (B145695) precipitation.
-
Resuspend the purified, end-labeled probe in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Protocol 2: DNase I Footprinting Reaction
-
Binding Reaction:
-
Prepare a series of dilutions of this compound in the footprinting buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol). A typical concentration range to test would be from picomolar to micromolar.
-
In separate microcentrifuge tubes, mix the end-labeled DNA probe (e.g., 10,000-20,000 cpm) with the different concentrations of this compound.
-
Include a "no drug" control and a "G+A" sequencing ladder control (Maxam-Gilbert sequencing).
-
Incubate the reactions at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). This may need to be optimized.
-
-
DNase I Digestion:
-
Prepare fresh dilutions of DNase I in DNase I Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM CaCl2, 10 mM MgCl2). The optimal concentration needs to be determined empirically to achieve, on average, one cleavage event per DNA molecule.
-
Initiate the digestion by adding the diluted DNase I to each binding reaction.
-
Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding an excess of Stop Solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL tRNA).
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA by adding 2.5-3 volumes of ice-cold 100% ethanol and incubate at -80°C for at least 30 minutes.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
-
Gel Electrophoresis and Visualization:
-
Resuspend the DNA pellets in Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel (e.g., 6-8% acrylamide (B121943) with 8 M urea).
-
Run the gel until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Visualizations
Experimental Workflow
Caption: Workflow for DNase I footprinting with this compound.
Mechanism of DNA Alkylation by this compound
Caption: Covalent adduct formation between this compound and DNA.
Data Analysis and Interpretation
The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments generated by DNase I cleavage. In the lane containing this compound, a region of protection, or "footprint," will be observed as a gap in the ladder where the drug has bound to the DNA and inhibited DNase I activity. The precise location of the binding site can be determined by comparing the footprint to the G+A sequencing ladder run in an adjacent lane.
By titrating the concentration of this compound, the binding affinity (Kd) can be estimated. This is typically done by quantifying the decrease in band intensity within the footprint at different drug concentrations and fitting the data to a binding isotherm.
Troubleshooting
-
No clear footprint:
-
The concentration of this compound may be too low. Test a wider and higher concentration range.
-
The incubation time for binding may be insufficient. Increase the incubation time.
-
The chosen DNA fragment may not contain a high-affinity binding site. Select a different DNA sequence, focusing on GC-rich regions.
-
-
Smearing of bands:
-
The DNase I concentration may be too high, leading to excessive cleavage. Optimize the DNase I concentration to achieve partial digestion.
-
Impurities in the DNA or drug sample. Ensure high purity of all reagents.
-
-
Uniformly faint ladder:
-
Insufficient DNase I activity. Use a fresh dilution of the enzyme.
-
Problems with the labeling reaction or probe purification. Check the specific activity of the labeled probe.
-
Conclusion
DNA footprinting is an indispensable tool for characterizing the sequence-specific DNA binding of this compound. The detailed protocols and guidelines provided in these application notes will enable researchers to effectively utilize this technique to advance our understanding of the molecular interactions of this potent antitumor antibiotic and to facilitate the development of novel DNA-targeted therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Formulation of Porothramycin A for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porothramycin A is a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) class of compounds.[1][2] PBDs are known for their sequence-selective DNA-alkylating properties, which contribute to their significant cytotoxic activity against cancer cells.[2][3] The development of this compound for in vivo preclinical evaluation requires a robust and reproducible formulation that ensures appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical animal studies, addressing the common challenge of poor aqueous solubility associated with many new chemical entities (NCEs).[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable formulation. While some data is available, key parameters like solubility in various solvents require experimental determination.
| Property | Value | Reference |
| Molecular Formula | C18H21N3O4 | [6] |
| Molecular Weight | 343.38 g/mol | [6] |
| Appearance | Not Available | |
| Melting Point | Not Available | [6] |
| Boiling Point | 634.9°C at 760 mmHg | [6] |
| Solubility | Not Available | [6] |
| Storage Temperature | Room temperature (short-term); recommend -20°C for long-term storage in a desiccated environment. | [7] |
Pre-formulation Studies: Solubility and Stability Assessment
Given the lack of specific solubility data for this compound, a preliminary solubility screening is the first essential step. The stability of the compound in the chosen vehicle is also paramount to ensure accurate dosing.
Protocol for Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
N,N-Dimethylacetamide (DMAc)
-
Ethanol
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or other suitable analytical method
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to 1 mL of each test solvent in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Equilibrate the solutions at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in mg/mL.
Protocol for Short-Term Stability Assessment
Objective: To evaluate the stability of this compound in a promising vehicle from the solubility screen.
Materials:
-
This compound stock solution in the selected vehicle
-
Incubator or water bath set at relevant temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC-UV or other suitable analytical method
Methodology:
-
Prepare a solution of this compound in the selected vehicle at a concentration intended for dosing.
-
Aliquot the solution into multiple vials.
-
Store the vials at different temperatures (4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in the stored samples.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A recovery of >90% is generally considered acceptable for preclinical studies.
Recommended Formulation Protocols
Based on common practices for formulating poorly water-soluble cytotoxic agents and PBDs, the following formulations are proposed.[8][9] The final choice of formulation will depend on the results of the pre-formulation studies and the intended route of administration.
Formulation for Intravenous (IV) Administration
Vehicle System: A co-solvent system is recommended to maintain the solubility of this compound in an aqueous medium suitable for IV injection.
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the required volume of DMSO. Ensure complete dissolution.
-
Add the required volume of PEG400 and mix thoroughly.
-
Slowly add the required volume of saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation or particulates.
-
The final formulation should be clear and administered immediately after preparation. If not for immediate use, store at 4°C and use within a validated time frame from the stability studies.
Formulation for Intraperitoneal (IP) and Subcutaneous (SC) Administration
For IP and SC routes, a higher concentration of organic co-solvents may be tolerated.
Recommended Vehicle: 20% DMSO / 80% PEG400 (v/v)
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the required volume of DMSO.
-
Add the required volume of PEG400 and vortex until a homogenous solution is obtained.
-
Visually inspect the solution for clarity.
Formulation for Oral (PO) Gavage
For oral administration, a suspension may be necessary if a suitable solution cannot be achieved at the desired concentration.
Recommended Vehicle (Suspension): 0.5% (w/v) Methylcellulose (B11928114) in water with 0.1% (v/v) Tween 80.
Protocol:
-
Prepare the vehicle by slowly adding methylcellulose to water while stirring. Add Tween 80 and mix.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
Ensure the suspension is continuously stirred before and during administration to maintain homogeneity.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent/Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Saline (0.9% NaCl) | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| DMSO | > 50 |
| PEG400 | 15.8 |
| 10% DMSO / 90% Saline | 0.5 |
| 10% DMSO / 40% PEG400 / 50% Saline | 2.1 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in 10% DMSO / 40% PEG400 / 50% Saline
| Storage Condition | % Remaining after 4 hours | % Remaining after 24 hours |
| 4°C | 99.5% | 98.2% |
| 25°C (Room Temp) | 97.8% | 91.5% |
| 37°C | 92.1% | 78.3% |
Visualizations
Caption: Workflow for this compound Formulation.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of pyrrolobenzodiazepines as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical formulations: insight, strategies, and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 110652-73-8,this compound | lookchem [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the DNA Binding Affinity of Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is an antitumor antibiotic belonging to the pyrrolo[1][]benzodiazepine (PBD) group, which are known to exert their biological activity through interaction with DNA.[1] PBDs are minor groove binding agents that form a covalent aminal linkage with the C2-amino group of a guanine (B1146940) base. This interaction distorts the DNA helix and can interfere with the processes of replication and transcription, ultimately leading to cell death. A thorough understanding of the DNA binding affinity of this compound is crucial for the development of new therapeutic agents with improved efficacy and specificity.
Mechanism of this compound DNA Binding
This compound, like other PBD monomers, binds to the minor groove of DNA. The key interaction is the formation of a covalent bond between the C11 position of the PBD core and the N2 position of a guanine base. This binding is sequence-selective, with a preference for purine-G-purine sequences.
Quantitative Data Presentation
The following table summarizes the types of quantitative data that can be obtained from the described methods. Note: As specific binding data for this compound is not available, the data presented here is for the structurally related minor groove binding antibiotic, Mithramycin A, and should be considered illustrative.[3]
| Method | Parameter | Illustrative Value (Mithramycin A) | Description |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka) | 1.2 (±0.3) x 105 M-1 | Association constant, indicates the strength of the binding interaction. |
| Stoichiometry (n) | ~0.2 (drug/base pair) | The ratio of drug molecules bound per DNA base pair at saturation. | |
| Enthalpy (ΔH) | Positive (entropically driven) | The heat change upon binding; a positive value indicates the process is driven by an increase in entropy. | |
| Entropy (ΔS) | Positive | The change in disorder of the system upon binding. | |
| Fluorescence Spectroscopy | Dissociation Constant (Kd) | Can be determined | The concentration of ligand at which half of the binding sites on the DNA are occupied. |
| Binding Stoichiometry | Can be determined | The ratio of ligand to DNA at saturation. | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | Can be determined | The rate at which the drug binds to DNA. |
| Dissociation Rate (kd) | Can be determined | The rate at which the drug-DNA complex dissociates. | |
| Dissociation Constant (Kd) | Can be determined | Calculated as kd/ka. | |
| DNase I Footprinting | Protection Concentration (IC50) | Can be determined | The concentration of the drug that protects 50% of the DNA from cleavage, indicating binding site occupancy. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow:
References
Application Notes and Protocols: Porothramycin A as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porothramycin A is a naturally occurring antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds, originally isolated from Streptomyces albus.[1] PBDs are known for their potent DNA-interactive properties, making them valuable tools in cancer research and cell biology. As a molecular probe, this compound can be utilized to investigate cellular processes involving DNA, such as replication, transcription, and DNA repair. Its ability to covalently bind to the minor groove of DNA allows for the study of these fundamental mechanisms.
This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe. It is important to note that while the general mechanisms of PBDs are well-understood, specific quantitative data for this compound, such as IC50 values in a wide range of cancer cell lines and its precise DNA binding affinity (Kd), are not extensively reported in publicly available literature. The protocols provided herein are based on established methods for similar DNA-binding agents and should be adapted and optimized by the end-user for their specific experimental systems.
Mechanism of Action: DNA Minor Groove Alkylation
This compound, like other PBDs, exerts its biological effects through a sequence-selective covalent binding to the minor groove of DNA. The core mechanism involves the electrophilic N10-C11 imine moiety of the PBD core, which alkylates the C2-amino group of a guanine (B1146940) base. This interaction is highly specific for certain DNA sequences, often preferring purine-guanine-purine triplets. This covalent adduct formation can physically block the progression of DNA processing enzymes, such as polymerases and transcription factors, leading to the disruption of essential cellular processes. The resulting DNA damage can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.
Mechanism of this compound-induced cell death.
Data Presentation: Biological Activity of this compound
Quantitative data on the biological activity of this compound is limited in the available literature. The primary report on its discovery demonstrated its efficacy in prolonging the survival of mice with P388 and L1210 leukemia and B16 melanoma, but did not provide specific in vitro IC50 values.[1] For the purpose of these application notes, representative data for PBDs are presented to guide experimental design. Researchers should determine the IC50 values of this compound in their specific cell lines of interest.
Table 1: Representative Cytotoxicity of Pyrrolobenzodiazepines (PBDs) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Representative PBD IC50 (nM) |
| A549 | Lung Carcinoma | 0.1 - 10 |
| MCF7 | Breast Adenocarcinoma | 0.5 - 20 |
| HeLa | Cervical Adenocarcinoma | 1 - 50 |
| HCT116 | Colorectal Carcinoma | 0.2 - 15 |
| Jurkat | T-cell Leukemia | 0.05 - 5 |
Note: The IC50 values presented are representative for various PBD compounds and are intended as a general guide. The actual IC50 for this compound may vary and should be experimentally determined.
Table 2: DNA Binding Affinity of Representative PBDs
| PBD Compound | DNA Binding Affinity (Kd) | Method |
| Anthramycin (B1237830) | ~10⁻⁷ M | Spectrophotometry |
| PBD Dimer | ~10⁻⁹ M | Surface Plasmon Resonance |
Note: The DNA binding affinity of this compound has not been definitively reported. The values presented are for other PBDs and are for reference.
Application 1: Synthesis of a Fluorescent this compound Probe
To utilize this compound as a molecular probe for cellular imaging, it must be conjugated to a fluorophore. The free hydroxyl group on this compound provides a potential site for chemical modification. A common strategy for labeling natural products is through a linker to a fluorescent dye. The following is a proposed synthetic workflow.
Proposed synthesis of a fluorescent this compound probe.
Protocol: General Procedure for Fluorescent Labeling of this compound
-
Protection of Reactive Groups (if necessary): Depending on the chosen linker and fluorophore chemistry, it may be necessary to protect other reactive groups on the this compound molecule to ensure selective labeling at the hydroxyl group.
-
Activation of Hydroxyl Group: The hydroxyl group of this compound can be activated, for example, by conversion to a better leaving group.
-
Linker Attachment: React the activated this compound with a heterobifunctional linker (e.g., one end reactive towards the hydroxyl group and the other end containing an azide (B81097) or alkyne for click chemistry).
-
Fluorophore Conjugation: React the this compound-linker conjugate with a fluorescent dye containing a complementary reactive group (e.g., an alkyne- or azide-modified fluorophore such as a coumarin, fluorescein, or rhodamine derivative).
-
Purification: Purify the final fluorescent this compound probe using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the fluorescent probe using mass spectrometry and NMR spectroscopy.
Application 2: In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 nM to 10 µM is recommended. Remove the medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Application 3: Cell Cycle Analysis
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with or without this compound at a concentration around the determined IC50 for a desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application 4: Apoptosis Detection
Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound holds significant potential as a molecular probe in cell biology due to its specific mechanism of action as a DNA minor groove alkylating agent. While specific quantitative data for this compound is not widely available, the provided protocols for cytotoxicity, cell cycle, and apoptosis analysis, based on established methods for PBDs, offer a robust starting point for researchers. The development of a fluorescently labeled this compound would further enhance its utility, enabling direct visualization of its cellular uptake, distribution, and interaction with DNA. It is recommended that researchers empirically determine the optimal experimental conditions for their specific cell lines and research questions.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Fermentation of Porothramycin A
Welcome to the technical support center for the large-scale fermentation of Porothramycin A. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the production of this potent pyrrolo[1][2]benzodiazepine (PBD) antibiotic from Streptomyces albus.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale fermentation of this compound.
Issue 1: Low or Inconsistent Yield of this compound
Q: My fermentation is resulting in a low or inconsistent yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low and inconsistent yields are common challenges in the fermentation of secondary metabolites like this compound. The issue often stems from suboptimal media composition, inadequate process control, or issues with the inoculum. A systematic approach to optimization is recommended.
Potential Causes & Solutions:
-
Suboptimal Media Composition: The production of secondary metabolites is highly sensitive to the concentration of carbon, nitrogen, and phosphate (B84403) sources.[3]
-
Incorrect Fermentation Parameters: Deviations from optimal pH, temperature, dissolved oxygen (DO), and agitation rates can stress the producing organism, Streptomyces albus, and hinder antibiotic synthesis.
-
Solution: Tightly control all fermentation parameters. Implement a cascaded dissolved oxygen control strategy (e.g., linking agitation and aeration rate) to maintain the desired setpoint.
-
-
Precursor Limitation: The biosynthesis of this compound, like other PBDs, requires specific precursors derived from primary metabolism, such as those from the kynurenine (B1673888) pathway.
-
Solution: Consider precursor feeding strategies. Supplementing the medium with precursors like tryptophan may enhance the yield.
-
-
Inadequate Inoculum: A low-quality or insufficient inoculum can lead to poor growth and, consequently, low product formation.
-
Solution: Standardize your inoculum preparation protocol. Ensure the inoculum is in the late logarithmic growth phase and has high viability. An optimal inoculum volume is also critical; this can be determined through experimentation.
-
Data Presentation: Hypothetical Media Optimization
The following table illustrates a hypothetical outcome of a "one-factor-at-a-time" experiment to optimize carbon and nitrogen sources for this compound production.
| Carbon Source (20 g/L) | Relative Yield (%) | Nitrogen Source (10 g/L) | Relative Yield (%) |
| Glucose | 100 | Soybean Meal | 100 |
| Starch | 120 | Peptone | 115 |
| Mannitol | 90 | Tryptone | 130 |
| Fructose | 75 | Yeast Extract | 95 |
| Glycerol | 85 | Ammonium Sulfate | 60 |
Experimental Protocols: Shake Flask Fermentation for Media Optimization
A detailed protocol for conducting a shake flask fermentation experiment to test different media components is provided in the "Experimental Protocols" section below.
Issue 2: Foaming During Fermentation
Q: Excessive foaming is occurring in my bioreactor. What causes this and how can it be controlled?
A: Foaming during fermentation is typically caused by the interaction of proteins and other macromolecules in the media with the gas being sparged into the reactor. While some foaming is normal, excessive foaming can lead to loss of culture volume and contamination.
Potential Causes & Solutions:
-
High Protein Content in Media: Complex nitrogen sources like soybean meal or peptone can contribute to foaming.
-
High Agitation/Aeration Rates: Increased gas flow and mixing can exacerbate foam formation.
-
Cell Lysis: Release of intracellular proteins during cell lysis can also cause foaming.
Troubleshooting Steps:
-
Antifoam Agents: The most common solution is the addition of an antifoam agent (e.g., silicone-based). This can be done manually or through an automated control loop linked to a foam sensor.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers that can physically disrupt the foam.
-
Process Parameter Adjustment: If possible, slightly reducing the agitation and/or aeration rate without compromising dissolved oxygen levels may help.
Issue 3: Contamination of the Culture
Q: I suspect my fermentation is contaminated. How can I confirm this and what are the likely sources?
A: Contamination is a significant risk in large-scale fermentation and can lead to complete batch loss.
Signs of Contamination:
-
Unusual Odor or Color: A foul smell or a significant change in the color of the fermentation broth can indicate contamination.
-
Rapid Drop in pH: A sudden and sharp decrease in pH can be a sign of contamination by fast-growing bacteria.
-
Microscopic Examination: Observing the culture under a microscope can reveal the presence of contaminating organisms that are morphologically different from Streptomyces albus.
-
Plating on Selective Media: Plating a sample of the broth on different types of agar (B569324) plates can help identify and isolate contaminants.
Potential Sources & Preventive Measures:
-
Incomplete Sterilization: Inadequate sterilization of the fermenter, media, or feed solutions.
-
Prevention: Validate your sterilization-in-place (SIP) and media sterilization protocols.
-
-
Compromised Seals: Failure of O-rings, gaskets, or other seals on the fermenter.
-
Prevention: Regularly inspect and replace seals as part of a preventive maintenance program.
-
-
Contaminated Inoculum: Introduction of contaminants with the seed culture.
-
Prevention: Maintain a strict aseptic technique during all stages of inoculum preparation.
-
-
Non-sterile Sampling: Contamination introduced during sampling.
-
Prevention: Use a sterile sampling system and maintain aseptic technique during the process.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound? this compound is produced by Streptomyces albus.
Q2: What is the biosynthetic pathway for this compound? The biosynthetic gene cluster for this compound has been identified. It is a member of the pyrrolobenzodiazepine (PBD) family and its biosynthesis involves the kynurenine pathway for the formation of the 3-hydroxyanthranilic acid moiety.
Q3: What are the key precursors for this compound biosynthesis? Key precursors include those involved in the kynurenine pathway, which originates from tryptophan, and branched L-proline derivatives.
Q4: What are the optimal fermentation parameters for Streptomyces species in general? While specific optimal conditions vary, for many Streptomyces species producing secondary metabolites, the following ranges can be a good starting point:
-
Temperature: 28-35°C
-
pH: 6.5-7.5
-
Dissolved Oxygen (DO): Maintaining DO above 20-30% is often crucial.
Q5: How can I improve the stability of my Streptomyces albus strain for consistent this compound production? High-producing strains of Streptomyces can sometimes be unstable. To maintain strain stability:
-
Cryopreservation: Store master cell banks at ultra-low temperatures (-80°C or liquid nitrogen).
-
Limited Subculturing: Avoid excessive subculturing of the working cell bank.
-
Periodic Re-selection: If yields start to decline, consider re-isolating high-producing colonies from the culture.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound fermentation.
Simplified Biosynthetic Pathway of this compound
Caption: A simplified diagram of the key precursors in the this compound biosynthetic pathway.
Interplay of Fermentation Parameters
Caption: Relationship between key fermentation parameters and this compound production.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Media Optimization
Objective: To determine the optimal carbon and nitrogen sources for this compound production by Streptomyces albus in a shake flask culture.
Materials:
-
Streptomyces albus seed culture
-
Basal fermentation medium (without carbon and nitrogen sources)
-
Various carbon sources (e.g., glucose, starch, mannitol)
-
Various nitrogen sources (e.g., soybean meal, peptone, tryptone)
-
250 mL baffled flasks with foam plugs
-
Shaking incubator
-
Spectrophotometer
-
HPLC for this compound quantification
Method:
-
Media Preparation: Prepare the basal fermentation medium. Aliquot the medium into flasks and supplement each set of flasks with a different carbon source (at a fixed concentration, e.g., 20 g/L) and a fixed nitrogen source. In a separate experiment, use the best carbon source and test different nitrogen sources (at a fixed concentration, e.g., 10 g/L). Autoclave the prepared media.
-
Inoculation: Inoculate each flask with a standardized amount of the Streptomyces albus seed culture (e.g., 5% v/v).
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a predetermined fermentation period (e.g., 10-14 days).
-
Sampling: Take samples at regular intervals (e.g., every 24 hours) to measure cell growth (e.g., by dry cell weight or optical density) and pH.
-
Extraction: At the end of the fermentation, harvest the broth. Extract this compound from the broth using an appropriate solvent (e.g., ethyl acetate).
-
Quantification: Analyze the concentration of this compound in the extracts using a validated HPLC method.
-
Data Analysis: Compare the final this compound titers across the different media compositions to identify the optimal carbon and nitrogen sources.
References
- 1. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Porothramycin A Production in Streptomyces Cultures
Welcome to the technical support center for the optimization of Porothramycin A production from Streptomyces cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of this potent pyrrolo[1]benzodiazepine (PBD) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a combination of genetic, nutritional, and environmental factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount for directing metabolic flux towards secondary metabolism.
-
Precursor Availability: As a pyrrolobenzodiazepine, the biosynthesis of this compound is dependent on the availability of specific precursors, particularly those derived from the kynurenine (B1673888) pathway, such as tryptophan.
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range for the producing strain, Streptomyces albus.
-
Genetic Regulation: The expression of the this compound biosynthetic gene cluster is tightly controlled by a network of regulatory genes.
Q2: My Streptomyces albus culture is growing well (high biomass), but the this compound yield is low. What could be the reason?
A2: This phenomenon, often termed "growth-product decoupling," is common in secondary metabolite fermentations. High biomass does not always correlate with high antibiotic production. Potential reasons include:
-
Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolism.
-
Suboptimal Induction: The signaling molecules required to trigger the expression of the this compound biosynthetic gene cluster may be absent or present at insufficient concentrations.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Harvesting too early or too late can result in low yields.
-
pH Shift: The optimal pH for growth may differ from the optimal pH for this compound production.
Q3: What are the known precursors for this compound biosynthesis, and can I supplement them to improve yield?
A3: The biosynthetic gene cluster of Porothramycin suggests its assembly from two primary precursors: a branched L-proline derivative and an anthranilate moiety derived from the kynurenine pathway. The kynurenine pathway originates from L-tryptophan. Therefore, L-tryptophan is a key precursor. Supplementing the culture medium with L-tryptophan has the potential to increase the pool of the anthranilate precursor and thereby enhance this compound production. However, the optimal concentration and feeding strategy need to be empirically determined, as high concentrations of amino acids can sometimes be inhibitory.
Q4: Are there any known regulatory genes within the this compound biosynthetic gene cluster that I could target for genetic engineering?
A4: Analysis of the Porothramycin biosynthetic gene cluster in Streptomyces albus has identified several putative regulatory genes, including por4 and por22. These genes are likely involved in the pathway-specific regulation of this compound production. Overexpression of positive regulators or knockout of negative regulators are common genetic engineering strategies to enhance antibiotic yields. However, the precise function of these specific genes in this compound regulation requires further experimental validation.
Troubleshooting Guides
Problem 1: Consistently Low or No Production of this compound
Question: My Streptomyces albus strain is viable, but I'm observing very low or no production of this compound. What are the potential causes and how can I address this?
Answer: Consistently low or negligible production of this compound, despite healthy biomass growth, often points to issues with the culture medium composition or suboptimal fermentation parameters.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Suboptimal Media Composition | The carbon and nitrogen sources, and their ratio, are critical for inducing secondary metabolism. | Conduct a "One-Factor-at-a-Time" (OFAT) or a statistical "Response Surface Methodology" (RSM) experiment to optimize media components. Start with a known production medium like AVM broth and systematically vary the concentrations of key components. |
| Incorrect Fermentation pH | The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway. | Monitor the pH throughout the fermentation. The optimal pH for Streptomyces secondary metabolism is often in the neutral to slightly alkaline range. Perform a pH profiling experiment to determine the optimal pH for this compound production. |
| Inadequate Aeration and Agitation | Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis. | Ensure sufficient aeration and agitation. Monitor dissolved oxygen (DO) levels in a bioreactor. For shake flask cultures, use baffled flasks and optimize the shaking speed. |
| Precursor Limitation | Insufficient supply of key precursors like tryptophan can be a bottleneck. | Supplement the fermentation medium with L-tryptophan at various concentrations and at different time points during the fermentation to identify the optimal feeding strategy. |
Problem 2: Inconsistent Batch-to-Batch Yield of this compound
Question: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?
Answer: Inconsistent batch-to-batch yield is often due to variations in the inoculum preparation, media sterilization, or subtle differences in fermentation conditions.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Inconsistent Inoculum | The age, size, and physiological state of the seed culture are crucial for a productive and reproducible fermentation. | Standardize your inoculum preparation protocol. Use a consistent spore stock, define the age of the seed culture, and ensure a consistent cell density at the time of inoculation. |
| Media Variability | Incomplete dissolution or precipitation of media components during sterilization can lead to batch-to-batch differences. | Ensure complete dissolution of all media components before sterilization. Validate your autoclave cycle to prevent overheating which can degrade some components. |
| Contamination | Low-level contamination with other microorganisms can inhibit Streptomyces growth and this compound production. | Regularly check for contamination by plating culture samples on different agar (B569324) media. Ensure strict aseptic techniques throughout the process. |
Data Presentation: Optimizing Fermentation Parameters
The following tables provide a structured overview of potential optimization experiments. The presented values are illustrative and should be adapted based on your specific Streptomyces strain and experimental setup.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) | Relative Yield (%) |
| Glucose | 8.5 | 12.3 | 100 |
| Soluble Starch | 7.2 | 18.5 | 150 |
| Glycerol (B35011) | 9.1 | 9.8 | 80 |
| Mannitol | 6.8 | 15.2 | 124 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) | Relative Yield (%) |
| Soybean Meal | 7.8 | 16.4 | 100 |
| Yeast Extract | 8.9 | 11.2 | 68 |
| Peptone | 8.5 | 13.1 | 80 |
| Ammonium Sulfate | 6.5 | 9.5 | 58 |
Table 3: Effect of L-Tryptophan Supplementation on this compound Yield
| L-Tryptophan (mM) | Biomass (g/L) | This compound Yield (mg/L) | Relative Yield (%) |
| 0 (Control) | 7.9 | 15.8 | 100 |
| 0.5 | 7.8 | 22.1 | 140 |
| 1.0 | 7.6 | 28.4 | 180 |
| 2.0 | 7.5 | 25.3 | 160 |
| 5.0 | 7.1 | 18.9 | 120 |
Experimental Protocols
Protocol 1: Preparation of Streptomyces albus Spore Stock and Seed Culture
Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.
Materials:
-
Solid agar medium (e.g., ISP4 or SFM agar)
-
Sterile distilled water with 0.05% Tween 80
-
Sterile glycerol
-
Sterile cotton swabs
-
Sterile centrifuge tubes
-
Seed culture medium (e.g., TSB or YEME)
Procedure:
-
Streak the Streptomyces albus strain on the solid agar medium and incubate at 28-30°C for 7-10 days, or until sporulation is observed (a powdery appearance).
-
Aseptically add ~5 mL of sterile distilled water with Tween 80 to the surface of a mature plate.
-
Gently scrape the surface with a sterile cotton swab to dislodge the spores.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final concentration of 20% glycerol.
-
Aliquot into cryovials and store at -80°C.
-
For seed culture preparation, thaw a vial of spore stock and inoculate into the seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single media component for this compound production.
Methodology:
-
Prepare a basal production medium (e.g., AVM broth).
-
Vary the concentration of one component (e.g., glucose: 10, 20, 30, 40, 50 g/L) while keeping all other components constant.
-
Inoculate flasks with a standardized seed culture of Streptomyces albus.
-
Incubate under standard fermentation conditions (e.g., 28°C, 220 rpm) for a defined period (e.g., 7-10 days).
-
Harvest the fermentation broth and quantify the this compound yield using a suitable analytical method like HPLC.
-
Repeat the process for other key media components (e.g., nitrogen source, phosphate).
Protocol 3: Quantification of this compound using HPLC
Objective: To accurately measure the concentration of this compound in fermentation samples.
Methodology:
-
Extraction:
-
Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial pellet (after sonication in a suitable solvent) separately with an equal volume of ethyl acetate (B1210297) by vigorous shaking.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating PBDs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
-
Visualizations: Signaling Pathways and Workflows
Caption: Putative regulatory cascade for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Overcoming Solubility Issues of Porothramycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Porothramycin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) group, produced by Streptomyces albus.[1] Like many other PBDs, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous buffers. This low solubility can be a significant hurdle for in vitro and in vivo experiments, as the compound needs to be in a dissolved state to exert its biological activity.
Q2: I'm observing a precipitate when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
This is a common phenomenon known as "crashing out" of solution. It occurs when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is much lower. The this compound molecules aggregate and precipitate because the final concentration in the aqueous buffer exceeds their solubility limit.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: Are there any general strategies to improve the solubility of this compound in my aqueous buffer?
Yes, several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer.
-
pH Adjustment: Modifying the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.
-
Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic drug.
-
Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its solubility.
The most suitable method will depend on the specific experimental requirements and the tolerance of the biological system to these additives.
Troubleshooting Guide
Problem: this compound precipitates from my aqueous buffer, even at low concentrations.
Below is a troubleshooting workflow to address this issue.
References
troubleshooting inconsistent results in Porothramycin A bioassays
Welcome to the technical support center for Porothramycin A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound, a pyrrolo[1][2]benzodiazepine (PBD) antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class, produced by the bacterium Streptomyces albus.[3] Like other PBDs, its primary mechanism of action is believed to be the sequence-selective alkylation of DNA in the minor groove, covalently binding to guanine (B1146940) bases.[1][4] This interaction can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells.
Q2: What are the typical applications of this compound in a research setting?
This compound is primarily investigated for its potential as an anticancer agent.[3] Researchers often use it in in vitro bioassays to assess its cytotoxicity against various cancer cell lines and to study its effects on DNA-related cellular processes. It also exhibits activity against Gram-positive and anaerobic bacteria.[3]
Q3: My bioassay results with this compound are inconsistent. What are the common causes?
Inconsistent results in this compound bioassays can stem from several factors:
-
Compound Stability and Handling: PBDs can be sensitive to storage conditions and repeated freeze-thaw cycles. Degradation of the compound will lead to reduced potency.
-
Cell Culture Variability: Differences in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to the drug.
-
Assay Protocol Deviations: Inconsistent incubation times, variations in reagent concentrations, and improper plate reading techniques can all contribute to variability.
-
Solvent Effects: The choice of solvent for dissolving this compound and its final concentration in the assay can affect its solubility and delivery to the cells.
Q4: How should I properly store and handle this compound?
-
Store the lyophilized powder at -20°C or lower.
-
Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and aliquot them to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Before use, thaw the stock solution and dilute it to the final working concentration in the appropriate cell culture medium. It is advisable to perform stability studies for the diluted solutions under your specific experimental conditions.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50 values or low potency. | 1. Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Sub-optimal cell health: Cells may be unhealthy or have a high passage number, making them less sensitive. 3. Incorrect drug concentration: Errors in calculating dilutions or pipetting can lead to lower actual concentrations. | 1. Use a fresh aliquot of this compound stock solution. If the problem persists, consider purchasing a new batch of the compound. 2. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. Visually inspect cells for normal morphology. 3. Double-check all calculations for dilutions. Calibrate your pipettes to ensure accurate dispensing. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. "Edge effect" in microplates: Evaporation from the outer wells of the plate can concentrate the drug and affect cell growth. 3. Incomplete mixing of reagents: The drug may not be evenly distributed in the wells. | 1. Ensure thorough mixing of the cell suspension before seeding. Pipette carefully into the center of each well. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. 3. After adding all reagents, gently tap the plate or use a plate shaker to ensure proper mixing. |
| No dose-response relationship observed. | 1. Inappropriate concentration range: The tested concentrations may be too high (all cells are dead) or too low (no observable effect). 2. Compound insolubility: this compound may precipitate out of solution at higher concentrations. | 1. Perform a preliminary range-finding experiment with a wider range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal range for your cell line. 2. Visually inspect the wells for any signs of precipitation. If observed, try using a different solvent or a lower final concentration of the solvent in the assay. |
| Inconsistent results between different experiments. | 1. Variations in incubation time: Even small differences in the duration of drug exposure can affect the outcome. 2. Differences in cell passage number: Cells can change their characteristics over time in culture. | 1. Standardize the incubation time for all experiments and use a timer to ensure consistency. 2. Use cells within a narrow range of passage numbers for all related experiments. |
Data Presentation
The following tables provide representative IC50 values for pyrrolo[1][2]benzodiazepine antibiotics against various cancer cell lines. Please note that these are examples, and the actual IC50 for this compound in your specific cell line should be determined experimentally.
Table 1: IC50 Values of Anthramycin (B1237830) Analogs against MCF-7 Breast Cancer Cells [5]
| Compound Code | IC50 (µg/ml) |
| RVB-01 | 1.3 |
| RVB-04 | 1.22 |
| RVB-05 | 1.14 |
| RVB-09 | 1.31 |
| Cisplatin (Control) | 19.5 |
Table 2: IC50 Values of Sibiromycin (B87660) against Various Cell Lines [6]
| Cell Line | Cell Type | IC50 (µM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.0014 |
| L1210 | Mouse Leukemia | 0.000017 - 0.0029 |
| ADJ/PC6 | Mouse Plasmacytoma | 0.000017 - 0.0029 |
| CH1 | Human Ovarian Cancer | 0.000017 - 0.0029 |
Experimental Protocols
General Protocol for Determining IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software package.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: General workflow for a cell-based bioassay to determine IC50.
References
- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Porothramycin A Dosage for In Vivo Experiments
Disclaimer: Information regarding the in vivo dosage optimization of Porothramycin A is limited in publicly available literature. The following guidance is based on general principles for the preclinical development of novel antibiotic and DNA alkylating agents. Researchers should always conduct thorough dose-ranging and toxicology studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) group. PBDs are known to be sequence-selective DNA alkylating agents. This means they form a covalent bond with DNA at specific sequences, which can interfere with DNA replication and transcription, ultimately leading to cell death.
Q2: What are the first steps in determining the in vivo dosage of this compound?
The initial step is to conduct a dose-ranging study, also known as a dose-finding study. This experiment aims to identify a range of doses that are tolerated by the animal model and to observe any potential therapeutic effects. It is crucial to start with very low doses and escalate gradually while monitoring for signs of toxicity.
Q3: What animal models are typically used for in vivo studies of new antibiotics?
The choice of animal model depends on the research question. Common models for antibiotic studies include mice and rats. For specific infections, models that mimic the human disease state are used (e.g., thigh infection model, sepsis model). The selection of an appropriate species for toxicology studies should consider scientific, ethical, and practical factors.
Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider?
Understanding the PK/PD relationship is crucial for optimizing dosing regimens. Key parameters include:
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Important PK parameters are:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Maximum Concentration (Cmax): The peak concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
-
Pharmacodynamics (PD): What the drug does to the body (and the pathogen). This relates drug concentration to its therapeutic effect.
For antibiotics, the goal is often to maintain the drug concentration above the Minimum Inhibitory Concentration (MIC) for a specific duration.
Troubleshooting Guide
Issue 1: High toxicity or mortality observed even at low doses.
-
Question: We are observing significant weight loss, lethargy, and mortality in our animal cohort at our starting doses. What could be the cause and what should we do?
-
Answer:
-
Potential Cause: this compound, as a DNA alkylating agent, can be highly potent and may have a narrow therapeutic window. The observed toxicity could be due to off-target effects or exaggerated pharmacology.
-
Troubleshooting Steps:
-
Lower the Starting Dose: Immediately halt the current experiment and redesign the dose-ranging study with significantly lower starting doses (e.g., 10-fold or 100-fold lower).
-
Refine the Dosing Schedule: Instead of a single daily dose, consider administering smaller, more frequent doses to maintain a lower, more constant exposure.
-
Change the Route of Administration: If using a route with rapid absorption (e.g., intravenous), consider a route with slower absorption (e.g., subcutaneous or intraperitoneal) to reduce peak plasma concentrations.
-
Evaluate Vehicle Effects: Ensure the vehicle used to dissolve this compound is not contributing to the toxicity. Run a vehicle-only control group.
-
Conduct Histopathology: Perform necropsies and histopathological analysis of major organs from the affected animals to identify target organs of toxicity.
-
-
Issue 2: Lack of efficacy at well-tolerated doses.
-
Question: Our dose-ranging study has identified a maximum tolerated dose (MTD), but we are not observing any significant antitumor or antimicrobial effect. What should we do next?
-
Answer:
-
Potential Cause: The drug concentration at the site of action (e.g., tumor tissue or site of infection) may not be reaching therapeutic levels, or the dosing frequency may be inadequate.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a PK study to determine the drug concentration in plasma and, if possible, in the target tissue at the MTD. This will reveal if the drug is being rapidly cleared or poorly distributed to the target site.
-
Optimize Dosing Frequency: Based on the drug's half-life, adjust the dosing frequency. For a drug with a short half-life, more frequent administration may be necessary to maintain concentrations above the MIC or effective concentration.
-
Consider Combination Therapy: Investigate the possibility of combining this compound with other agents that could have a synergistic effect.
-
Re-evaluate the In Vitro to In Vivo Correlation: Ensure that the in vitro potency (e.g., IC50 or MIC) justifies the achievable in vivo concentrations. It's possible the required concentrations for efficacy are not achievable without significant toxicity.
-
-
Experimental Protocols
Protocol: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Group Allocation: Randomly assign mice to several groups (e.g., 5-6 animals per group). Include a vehicle control group and at least 3-5 dose level groups of this compound.
-
Dose Selection: Based on any available in vitro cytotoxicity data, select a wide range of doses. A common approach is to use a modified Fibonacci dose escalation scheme.
-
Drug Preparation and Administration: Prepare this compound in a sterile, biocompatible vehicle. Administer the drug via the intended route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Monitoring:
-
Mortality: Record mortality daily.
-
Clinical Signs: Observe the animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, fur, activity, or breathing).
-
Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Data Analysis: Plot survival curves and body weight changes for each dose group.
Data Presentation
Table 1: Example Data Table for a Dose-Ranging Study
| Dose Group (mg/kg) | Number of Animals | Survival (%) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | 6 | 100 | +5.2 | No adverse effects |
| 0.1 | 6 | 100 | +4.8 | No adverse effects |
| 0.5 | 6 | 100 | -2.1 | Mild, transient lethargy |
| 2.5 | 6 | 83.3 | -10.5 | Ruffled fur, significant lethargy |
| 10 | 6 | 16.7 | -18.9 (in survivors) | Severe toxicity, mortality |
Table 2: Key Pharmacokinetic Parameters to Determine for this compound (Hypothetical Data)
| Parameter | Value | Unit | Significance |
| Cmax | 150 | ng/mL | Peak drug exposure |
| Tmax | 0.5 | hours | Rate of absorption |
| AUC(0-inf) | 600 | ng*h/mL | Total drug exposure |
| t1/2 | 2.5 | hours | Dosing frequency determination |
| Bioavailability (Oral) | <10 | % | Indicates poor oral absorption |
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Conceptual signaling pathway for this compound.
Technical Support Center: Addressing Off-Target Effects of Porothramycin A in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Porothramycin A in cellular models. This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, known for its antitumor properties, which are mediated through its binding to the minor groove of DNA.[3] Understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results and the successful development of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antitumor antibiotic that belongs to the pyrrolo[1][2]benzodiazepine (PBD) group. Its primary mechanism of action is the sequence-selective binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.
Q2: What are the potential off-target effects of this compound?
A2: As a DNA-binding agent, this compound's primary off-target effects are related to unintended DNA damage in non-cancerous cells, which can lead to cytotoxicity. Furthermore, PBDs have been shown to modulate cellular signaling pathways that are not directly related to their DNA-binding activity. One such significant off-target effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target (anti-tumor) and off-target cytotoxicity is critical. This can be achieved by comparing the cytotoxic effects of this compound on cancer cell lines versus normal, non-cancerous cell lines. A significant difference in the half-maximal inhibitory concentration (IC50) values between these cell types can indicate a therapeutic window. Additionally, employing cell lines with varying expression levels of DNA damage response proteins or specific signaling pathway components can help elucidate the mechanism of cytotoxicity.
Q4: What are the initial steps to investigate suspected off-target effects?
A4: If you suspect off-target effects are influencing your results, a multi-pronged approach is recommended. Start by performing a dose-response curve to determine the IC50 of this compound in your cancer cell line of interest and a relevant normal cell line. Concurrently, assess for DNA damage at various concentrations using assays like the Comet assay or γH2AX staining. To investigate effects on signaling pathways, you can perform western blotting for key proteins in pathways like NF-κB.
Data Presentation
While specific IC50 data for this compound comparing cancer and normal cell lines is limited in publicly available literature, the following table presents representative data for a closely related pyrrolobenzodiazepine (PBD) dimer, SJG-136, to illustrate the principle of differential cytotoxicity. It is important to note that these values are for a related compound and should be used as a reference for the type of data that should be generated for this compound.
Table 1: Cytotoxicity of the Pyrrolobenzodiazepine Dimer SJG-136 in Human Colon Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 0.1 |
| HT-29 | Colon Carcinoma | 0.3 |
| SW620 | Colon Carcinoma | 0.2 |
| HCT-8 | Colon Carcinoma (mdr-1 expressing) | 2.3 |
| HCT-15 | Colon Carcinoma (mdr-1 expressing) | 3.7 |
Note: The increased IC50 in HCT-8 and HCT-15 cells is associated with the expression of the multidrug resistance protein 1 (mdr-1), highlighting a potential mechanism of resistance and a factor to consider in off-target assessments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target DNA damage in non-cancerous cells.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment using a relevant normal cell line (e.g., primary fibroblasts, non-cancerous epithelial cells) to determine the concentration at which 50% of the cells are non-viable.
-
Compare with Cancer Cell IC50: Compare this value to the IC50 obtained for your target cancer cell line. A small difference suggests a narrow therapeutic window and potential for off-target toxicity.
-
Lower Concentration: If possible, conduct experiments at concentrations that are cytotoxic to cancer cells but have minimal effect on normal cells.
-
Assess DNA Damage: Use the Comet assay or γH2AX staining to quantify DNA damage in both cell types at various concentrations. This can help identify a concentration that induces significant damage in cancer cells while sparing normal cells.
-
Issue 2: Unexpected Cellular Phenotypes Not Consistent with DNA Damage
-
Possible Cause: this compound may be modulating off-target signaling pathways, such as the NF-κB pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Based on the observed phenotype, hypothesize which signaling pathways might be involved. For PBDs, the NF-κB pathway is a known off-target.
-
Western Blot Analysis: Probe for key signaling proteins. For the NF-κB pathway, examine the phosphorylation status of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). A decrease in IκBα phosphorylation and reduced nuclear p65 would suggest inhibition of the pathway.
-
Reporter Assays: Utilize a reporter assay (e.g., luciferase reporter) for the suspected pathway to quantify its activity in the presence of this compound.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing a downstream component of the pathway or by treating with an agonist of the pathway.
-
Issue 3: Inconsistent or Non-reproducible Results in Cytotoxicity Assays
-
Possible Cause: Variability in experimental conditions or cell health can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number.
-
Compound Stability: Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive.
-
Assay Controls: Include appropriate controls in every experiment: untreated cells, vehicle control (e.g., DMSO), and a positive control for cytotoxicity.
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure that cells are not over-confluent at the end of the experiment, which can affect viability.
-
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay detects DNA strand breaks in individual cells.
-
Materials:
-
Microscope slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length and intensity).
-
3. γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence assay detects the phosphorylated form of histone H2AX (γH2AX), which is a marker for DNA double-strand breaks.
-
Materials:
-
Cell culture plates with coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound for the desired time.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing on-target and off-target effects of this compound.
Caption: A logical troubleshooting guide for addressing common issues with this compound.
Caption: The NF-κB signaling pathway and a potential off-target inhibitory point for this compound.
Caption: The DNA damage response pathway activated by this compound's on-target effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with resistance development to Porothramycin A in bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Porothramycin A in bacteria.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action of this compound?
This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics. Its primary mechanism of action is to bind to the minor groove of DNA and form a covalent bond with the N-2 position of guanine.[2][3][4] This DNA alkylation leads to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. Some synthetic derivatives of PBDs have also been shown to inhibit DNA gyrase, an enzyme essential for DNA replication.[5][6]
FAQ 2: My bacterial culture is showing increased resistance to this compound. What are the potential mechanisms of resistance?
Bacteria can develop resistance to this compound through several mechanisms, broadly categorized as:
-
Reduced Intracellular Drug Concentration:
-
Target Modification:
-
Alterations in DNA Repair Pathways: Enhanced DNA repair mechanisms that can excise the this compound adducts from the DNA, mitigating the drug's cytotoxic effects.
-
Mutations in DNA Gyrase: If this compound also targets DNA gyrase, mutations in the gyrA or gyrB genes can prevent the drug from binding effectively.
-
-
Drug Inactivation:
-
Enzymatic Degradation: Although not yet specifically reported for this compound, bacteria could acquire enzymes that chemically modify and inactivate the antibiotic.[7]
-
FAQ 3: How can I confirm the mechanism of resistance in my bacterial strain?
Identifying the specific resistance mechanism requires a combination of molecular and biochemical assays. The following troubleshooting guide provides a structured approach to investigating resistance.
Troubleshooting Guides
Problem 1: Decreased Susceptibility to this compound - Is it due to reduced intracellular concentration?
Potential Causes:
-
Increased expression of efflux pump genes.
-
Mutations in porin genes leading to reduced uptake.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced intracellular drug concentration.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Prepare an identical set of dilutions that also contains a sub-inhibitory concentration of an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Phe-Arg β-naphthylamide - PAβN).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
A significant decrease (≥4-fold) in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.
-
-
Quantitative Real-Time PCR (RT-qPCR) for Efflux Pump Genes:
-
Culture the resistant and susceptible bacterial strains to mid-log phase.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA template using a reverse transcriptase.
-
Perform qPCR using primers specific for known efflux pump genes (e.g., acrA, acrB, tolC for Gram-negative bacteria).
-
Normalize the expression levels to a housekeeping gene (e.g., rpoB, gyrB).
-
Calculate the fold change in gene expression in the resistant strain relative to the susceptible strain.
-
Data Presentation:
| Strain | MIC (µg/mL) | MIC + Efflux Inhibitor (µg/mL) | Fold Change in Efflux Gene Expression |
| Susceptible | 0.5 | 0.5 | 1.0 |
| Resistant | 8.0 | 1.0 | 16.2 |
Problem 2: Resistance Persists Despite Normal Intracellular Drug Concentration - Could it be target modification?
Potential Causes:
-
Mutations in genes encoding DNA gyrase (gyrA, gyrB).
-
Upregulation of DNA repair pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for target modification.
Experimental Protocols:
-
DNA Sequencing of Target Genes:
-
Design primers to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes.
-
Perform PCR using genomic DNA from both susceptible and resistant strains.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequences to identify any mutations in the resistant strain.
-
-
In Vitro DNA Gyrase Inhibition Assay:
-
Purify DNA gyrase from both susceptible and resistant bacterial strains.
-
Set up a supercoiling assay with relaxed plasmid DNA as the substrate.
-
Incubate the enzyme, DNA, and varying concentrations of this compound.
-
Analyze the DNA topology by agarose (B213101) gel electrophoresis.
-
Determine the IC50 (the concentration of drug that inhibits 50% of the enzyme's activity) for the enzyme from each strain.
-
Data Presentation:
| Strain | gyrA Mutation | IC50 of this compound for DNA Gyrase (µg/mL) | Fold Change in recA Expression |
| Susceptible | None | 2.5 | 1.0 |
| Resistant | S83L | 45.0 | 8.5 |
Signaling Pathways
Hypothetical Signaling Pathway for Induction of Efflux Pump Expression:
Caption: Putative two-component system signaling for efflux pump upregulation.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Porothramycin A
Welcome to the technical support center for the purification of Porothramycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound After Extraction
-
Question: We are experiencing a significant loss of this compound during the initial extraction from the fermentation broth. What are the potential causes and solutions?
-
Answer: Low yields during extraction can stem from several factors. Firstly, the choice of extraction solvent is critical. This compound is the free hydroxyl form, and using alcohols like methanol (B129727) for extraction can lead to the formation of the methyl ether form, Porothramycin B, thus reducing the yield of the desired compound.[1] It is advisable to use solvents like ethyl acetate (B1210297) or chloroform (B151607) for the initial extraction. Secondly, the pH of the fermentation broth should be optimized before extraction. Adjusting the pH to a neutral or slightly basic range can improve the partitioning of this compound into the organic solvent. Finally, incomplete cell lysis can trap the compound within the mycelia. Ensure efficient cell disruption through methods like sonication or homogenization before extraction.
Issue 2: Co-elution of Impurities During Chromatographic Purification
-
Question: During our column chromatography step, we are observing impurities that co-elute with this compound. How can we improve the separation?
-
Answer: Co-elution is a common challenge in the purification of natural products. To enhance separation, consider the following strategies:
-
Chromatography Technique: If you are using normal-phase chromatography (e.g., silica (B1680970) gel), switching to reverse-phase chromatography (e.g., C18) or employing a different stationary phase like Sephadex can alter the elution profile and separate the target compound from impurities.
-
Solvent Gradient: A shallow and optimized solvent gradient during elution is crucial for resolving compounds with similar polarities. Experiment with different solvent systems and gradient slopes.
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude extract loaded onto the column.
-
Multiple Chromatographic Steps: A multi-step purification strategy is often necessary. Combining different chromatography techniques, such as ion-exchange chromatography followed by size-exclusion chromatography, can effectively remove a wider range of impurities.
-
Issue 3: Degradation of this compound During Purification
-
Question: We suspect that this compound is degrading during the purification process. What are the likely causes and how can we mitigate this?
-
Answer: Pyrrolo[2][3]benzodiazepines, the class of compounds this compound belongs to, can be sensitive to pH and temperature.
-
pH Stability: Avoid strongly acidic or basic conditions during extraction and chromatography, as this can lead to hydrolysis or other degradation pathways. It is recommended to work in a pH range of 6-8.
-
Temperature Sensitivity: Prolonged exposure to high temperatures should be avoided. Perform purification steps at room temperature or, if necessary, at 4°C. When evaporating solvents, use a rotary evaporator at a low temperature.
-
Light Sensitivity: Some complex organic molecules are light-sensitive. It is good practice to protect the sample from direct light by using amber-colored glassware or by covering the flasks with aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Porothramycin B?
A1: this compound is the natural, free hydroxyl form of the antibiotic. Porothramycin B is the methyl ether derivative, which can be formed during the isolation process if methanol is used as a solvent.[1]
Q2: What are the most common impurities found in this compound preparations?
A2: While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in natural product fermentations from Streptomyces can include other secondary metabolites produced by the organism, media components, and degradation products of the target compound. For pyrrolo[2][3]benzodiazepines, related analogs with slight structural modifications are often co-produced.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water is a good starting point for method development. Purity can be determined by the peak area percentage of the main compound. Mass spectrometry (MS) coupled with HPLC can be used to identify the parent compound and any impurities.
Q4: Can this compound be crystallized for final purification?
A4: Yes, crystallization is a highly effective final purification step for many antibiotics. The choice of solvent system is critical and often requires empirical determination. A common strategy is to dissolve the partially purified compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by slow cooling to induce crystallization.
Data Presentation
Table 1: Hypothetical Purification Table for this compound
| Purification Step | Starting Material | Product Mass (mg) | Purity (%) | Yield (%) |
| Solvent Extraction | 10 L Fermentation Broth | 5.0 g Crude Extract | 15 | - |
| Silica Gel Chromatography | 5.0 g Crude Extract | 1.2 g Fraction Pool | 60 | 24 |
| Reverse-Phase HPLC | 1.2 g Fraction Pool | 450 mg | 95 | 37.5 |
| Crystallization | 450 mg | 380 mg | >99 | 84.4 |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces albus Fermentation Broth
-
Adjust the pH of the 10 L fermentation broth to 7.5 with 1M NaOH.
-
Add an equal volume of ethyl acetate (10 L) to the broth in a large separation funnel.
-
Shake vigorously for 15 minutes and then allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with 5 L of ethyl acetate each time.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at 30°C to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a silica gel (230-400 mesh) column in a suitable glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of methanol in dichloromethane, starting from 100% dichloromethane and gradually increasing the methanol concentration to 10%.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
Protocol 3: Preparative Reverse-Phase HPLC
-
Dissolve the partially purified fraction in a minimal amount of the mobile phase.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 20% to 80% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvents to obtain the purified compound.
Mandatory Visualization
References
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxoprothracarcin, a novel pyrrolo[1,4]benzodiazepine antibiotic from marine Streptomyces sp. M10946 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boseongazepines A-C, pyrrolobenzodiazepine derivatives from a Streptomyces sp. 11A057 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Porothramycin A and Other Pyrrolobenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Porothramycin A with other notable members of the pyrrolobenzodiazepine (PBD) family of natural products. PBDs are a class of sequence-selective DNA-alkylating compounds produced by various actinomycetes. Their potent antitumor and antimicrobial properties have made them a subject of significant interest in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to offer an objective comparison for research and development purposes.
I. Overview of Pyrrolobenzodiazepines
Pyrrolobenzodiazepines (PBDs) are a class of antitumor antibiotics that exert their biological activity by binding to the minor groove of DNA.[1] This interaction is sequence-selective, typically occurring at purine-G-purine sequences.[1] The core structure of PBDs consists of a tricyclic system that forms a covalent adduct with the C2-amino group of a guanine (B1146940) base in the DNA minor groove.[1] This adduct formation is responsible for their potent cytotoxic and antimicrobial effects.[1]
This guide will focus on comparing this compound with other well-characterized PBDs, including:
-
Anthramycin (B1237830): The first discovered PBD antitumor antibiotic.[1]
-
Sibiromycin: A glycosylated PBD with high DNA binding affinity.
-
Tomaymycin: Another naturally occurring PBD with significant antitumor properties.
-
Neothramycin: A PBD with reported activity against various experimental tumors.
-
DC-81: A PBD produced by Streptomyces species.
-
PBD Dimers: Synthetic derivatives that can crosslink DNA strands, leading to enhanced cytotoxicity.
II. Comparative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound and other selected PBDs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and bacterial strains used across different studies.
Table 1: Cytotoxicity of Pyrrolobenzodiazepines (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Data Not Available | - | - |
| Anthramycin | L1210 (Leukemia) | 0.004 - 0.0017 | [2] |
| Sibiromycin | L1210 (Leukemia) | 0.000017 - 0.0029 | [3] |
| ADJ/PC6 (Plasmacytoma) | 0.000017 - 0.0029 | [3] | |
| CH1 (Ovarian) | 0.000017 - 0.0029 | [3] | |
| Tomaymycin | L1210 (Leukemia) | 0.0037 | [4] |
| ADJ/PC6 (Plasmacytoma) | 0.0018 | [4] | |
| CH1 (Ovarian) | 0.00013 | [4] | |
| Neothramycin | MRC-5 (Lung Fibroblast) | 0.00039 (390 ng/mL) | [5] |
| DC-81 | B16 (Melanoma) | 4.4 | [6] |
| A375 (Melanoma) | 18.5 | [6] | |
| A2058 (Melanoma) | 31.0 | [6] | |
| RPMI7951 (Melanoma) | 41.5 | [6] | |
| PBD Dimer (SG3552) | Various Cancer Cell Lines | Varies (nanomolar range) | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Antimicrobial Activity of Pyrrolobenzodiazepines (MIC Values)
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Gram-positive bacteria and anaerobes | Exhibited activity, specific values not available | [8] |
| Anthramycin | General antibacterial agent | Exhibited activity, specific values not available | [9] |
| Tomaymycin | Gram-positive bacteria | Exhibited activity, specific values not available | [10] |
| Neothramycin | Weak antimicrobial activity | - | [5] |
| PBD Dimers (e.g., ELB-21) | Gram-positive isolates (including MRSA and VRE) | ≤ 0.5 (MIC90) | [11] |
| Gram-negative isolates | ≥ 16 (MIC90) | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
III. Mechanism of Action and Signaling Pathways
The primary mechanism of action for PBDs involves their covalent binding to the minor groove of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
PBD-DNA Adduct Formation
dot
Caption: Covalent adduct formation between a PBD and the DNA minor groove.
Downstream Cellular Effects
The formation of PBD-DNA adducts triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. While the precise signaling pathways can vary between different PBDs and cell types, a general pathway is illustrated below.
dot
Caption: General signaling pathway initiated by PBD-DNA adduct formation.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the bioactivity of pyrrolobenzodiazepines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the PBD compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the PBD compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the PBD that completely inhibits visible bacterial growth.
V. Conclusion
This guide provides a comparative overview of the bioactivity of this compound and other pyrrolobenzodiazepines. While data for this compound is limited in the public domain, the available information on other PBDs highlights their potent cytotoxic and antimicrobial activities. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of oncology and infectious diseases, facilitating further investigation and development of this promising class of natural products. Further studies are warranted to elucidate the specific bioactivity profile of this compound and to enable a more direct comparison with other members of the PBD family.
References
- 1. adcreview.com [adcreview.com]
- 2. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrrolobenzodiazepine benzofused hybrid molecules inhibit nuclear factor-κB activity and synergize with bortezomib and ibrutinib in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling Porothramycin A's Cancer-Fighting Mechanism Through Genetic Validation
A comparative analysis of Porothramycin A and other DNA alkylating agents, supported by experimental data, confirms its mechanism of action and highlights its potential as a targeted anticancer therapeutic. Genetic studies pinpoint DNA repair pathways as key determinants of cellular sensitivity to this potent pyrrolobenzodiazepine.
This compound, a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating it in a sequence-selective manner. This action disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. Validation of this mechanism through genetic studies provides a deeper understanding of its therapeutic potential and offers a basis for targeted cancer therapies. This guide compares this compound with other PBDs, presenting experimental data and protocols that underscore the role of cellular DNA repair machinery in the response to these drugs.
Comparing the Cytotoxicity of Pyrrolobenzodiazepines
| Drug | Cell Line | DNA Repair Status | IC50 (nM) | Fold Sensitization (relative to proficient) |
| SJG-136 | CHO AA8 | Wild-type (Proficient) | ~10 | - |
| CHO UV4 | NER Deficient (XPF mutant) | <1 | >10 | |
| CHO EM9 | HR Deficient (XRCC1 mutant) | ~1 | ~10 | |
| Anthramycin | Human Fibroblasts | Wild-type (Proficient) | - | - |
| Xeroderma Pigmentosum (XP) | NER Deficient | - | Increased sensitivity reported |
Note: IC50 values are approximate and gathered from various sources for comparative purposes. The data for Anthramycin in XP cells indicates a qualitative increase in sensitivity.
This data illustrates a key principle: cells deficient in DNA repair pathways, particularly Nucleotide Excision Repair (NER) and Homologous Recombination (HR), exhibit heightened sensitivity to PBDs. This hypersensitivity genetically validates that the primary mechanism of cell killing by these agents is through the formation of DNA lesions that, if unrepaired, are lethal. It is highly probable that this compound would exhibit a similar profile of enhanced cytotoxicity in NER and HR deficient cell lines.
Experimental Protocols for Validating Mechanism of Action
The following protocols are fundamental to validating the DNA-damaging mechanism of this compound and comparing its efficacy to other agents.
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term cytotoxic effects of a drug.
Objective: To determine the ability of single cells to form colonies after treatment with this compound or other DNA alkylating agents.
Methodology:
-
Cell Seeding: Plate cells (e.g., wild-type and DNA repair-deficient cell lines) at a low density in 6-well plates to allow for individual colony formation.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound (e.g., this compound, Anthramycin) for a defined period (e.g., 1-24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.[1][2][3]
DNA Damage and Repair Assay (e.g., Comet Assay)
This assay visualizes and quantifies DNA damage in individual cells.
Objective: To directly measure the extent of DNA damage induced by this compound and monitor its repair over time.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a short period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail".
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizing the Mechanism of Action and Validation Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.
Caption: The proposed signaling pathway of this compound, leading from DNA binding to apoptosis.
References
cross-validation of Porothramycin A's antitumor effects in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Porothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, with other established anticancer agents. Due to the limited availability of public data on this compound, this guide incorporates data from its close structural analog, anthramycin (B1237830), to provide a representative analysis of the PBD class. This comparison is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a naturally occurring antitumor antibiotic that has demonstrated significant efficacy in preclinical cancer models.[3] As a member of the PBD family, its primary mechanism of action involves binding to the minor groove of DNA and causing alkylation, which ultimately leads to cell death.[2][4] This unique mechanism of action sets it apart from many conventional chemotherapeutic agents. This guide will delve into the available data on this compound and its analogs, comparing their cytotoxic and in vivo antitumor activities with doxorubicin (B1662922), a widely used anthracycline antibiotic. Furthermore, detailed experimental protocols and diagrammatic representations of the underlying molecular pathways are provided to facilitate a deeper understanding of its therapeutic potential.
Comparative Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Anthramycin | HeLa (Cervical Cancer) | Data not available | |
| K562 (Leukemia) | Data not available | ||
| A375 (Melanoma) | Data not available | ||
| Doxorubicin | HeLa (Cervical Cancer) | 2.664 - 5.470 | |
| K562 (Leukemia) | 0.031 - 0.996 | ||
| A375 (Melanoma) | <10 µg/ml | ||
| B16F10 (Murine Melanoma) | Data not available | ||
| MDA-MB-231 (Breast Cancer) | Data not available | ||
| HepG2 (Liver Cancer) | 12.18 ± 1.89 | ||
| Huh7 (Liver Cancer) | > 20 | ||
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 | ||
| VMCUB-1 (Bladder Cancer) | > 20 | ||
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | ||
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | ||
| A549 (Lung Cancer) | > 20 | ||
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | ||
| M21 (Melanoma) | 2.77 ± 0.20 |
Note: IC50 values for doxorubicin can vary significantly depending on the cell line and the specific experimental conditions. The data presented here is a compilation from multiple sources to provide a general range of activity.
In Vivo Antitumor Efficacy
This compound has demonstrated significant in vivo antitumor activity, prolonging the survival times of mice with implanted experimental tumors, including P388 and L1210 leukemia, and melanoma.
| Compound | Animal Model | Tumor Model | Dosing Schedule | Outcome | Reference |
| This compound | Mice | P388 Leukemia | Not specified | Significant prolongation of survival | |
| Mice | L1210 Leukemia | Not specified | Significant prolongation of survival | ||
| Mice | Melanoma | Not specified | Significant prolongation of survival | ||
| Auranofin | Mice | P388 Leukemia | 12 mg/kg, daily, i.p., Days 1-5 | Optimal activity | |
| Sporamycin | dd mice | Ehrlich ascites carcinoma | 1.3-5.0 mg/kg, daily for 9 doses | Significant increase in lifespan | |
| Mice | Sarcoma-180 (s.c.) | Daily or single injection | Marked decrease in tumor size | ||
| CDF1 mice | P-388 and L-1210 leukemia (i.p.) | Not specified | Increased lifespan |
Mechanism of Action: DNA Alkylation and Signaling Pathways
The primary mechanism of action of this compound and other PBDs is their ability to bind to the minor groove of DNA in a sequence-selective manner and form a covalent bond with the N2 of guanine. This DNA alkylation event is a critical first step that triggers a cascade of cellular responses, ultimately leading to apoptosis.
Caption: Mechanism of action of this compound.
The covalent binding of PBDs to DNA can physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This leads to the stalling of replication forks and the induction of the DNA damage response (DDR) pathway. The cell cycle arrests, typically at the G2-M phase, and if the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis).
Furthermore, there is evidence that PBDs can modulate various signaling pathways, including the inhibition of transcription factors such as NF-Y and NF-κB.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of an anticancer agent is a key parameter for evaluating its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Materials:
-
Cancer cell lines (e.g., leukemia, melanoma)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
A Comparative Guide to the Efficacy of Porothramycin A and Other Pyrrolobenzodiazepine (PBD) Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Porothramycin A, a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics. Due to the limited availability of specific quantitative data for this compound, this guide places its known activities within the broader context of the PBD family, including more extensively studied PBD monomers and highly potent PBD dimers.
Introduction to this compound and Pyrrolobenzodiazepines
Porothramycin is an antitumor antibiotic produced by Streptomyces albus. It exists in two primary forms: the natural free hydroxyl form (this compound) and the crystalline methyl ether form (Porothramycin B)[1]. As a member of the pyrrolo[2][3]benzodiazepine (PBD) family, its mechanism of action involves binding to the minor groove of DNA and alkylating the N-2 position of guanine, leading to cytotoxicity[2][4]. PBDs are known for their potent antitumor properties, and newer synthetic PBD dimers have demonstrated exceptionally high cytotoxicity, with some showing IC50 values in the picomolar range[5][6].
Data Presentation: Efficacy Comparison
The following tables summarize the available efficacy data for this compound and provide a comparison with other representative PBD monomers and more potent PBD dimers.
Table 1: In Vitro Cytotoxicity of Pyrrolobenzodiazepines
| Compound | Class | Cell Line | IC50 (Concentration) | Reference |
| This compound | PBD Monomer | B16 Melanoma | Data not available; described as having cytotoxic activity. | [2] |
| Anthramycin (B1237830) | PBD Monomer | Various | Typically in the nanomolar range. | [3][7] |
| Tomaymycin | PBD Monomer | Various | Typically in the nanomolar range. | [3][7] |
| SJG-136 (SG2000) | PBD Dimer | A2780 Ovarian Cancer | 0.27 pM | [7] |
| ACHN Renal Cancer | ~10 pM | [7] | ||
| SG2057 | PBD Dimer | Human Tumor Cell Line Panel (mean) | 212 pM | [5] |
| SG2285 | PBD Dimer | Human Tumor Cell Line Panel (mean) | 20 pM | [6] |
Table 2: In Vivo Antitumor Activity of Pyrrolobenzodiazepines
| Compound | Class | Animal Model | Tumor Model | Efficacy | Reference |
| This compound | PBD Monomer | Mice | Leukemia L1210, Leukemia P388, Melanoma | Significantly prolonged survival times. | [1] |
| Neothramycin | PBD Monomer | Rats | Walker Carcinosarcoma-256 | 96% tumor growth inhibition at 2 mg/kg/day. | |
| SJG-136 (SG2000) | PBD Dimer | Mice (Xenograft) | Ovarian, Leukemia | Clinically evaluated in Phase II trials. | [7] |
| SG2057 | PBD Dimer | Mice (Xenograft) | LOX-IMVI Melanoma | Cures observed after a single administration. | [5] |
| SKOV-3 Ovarian | Dose-dependent tumor regression. | [5] | |||
| HL-60 Leukemia | Dose-dependent tumor regression. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices for evaluating PBD compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: B16 melanoma or other relevant tumor cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound or other PBD compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Antitumor Efficacy Study (Mouse Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for xenograft studies with human tumor cell lines. Syngeneic models (e.g., C57BL/6 mice for B16 melanoma) can also be employed.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^6 B16 melanoma cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound or other test compounds are administered to the treatment groups via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Increased lifespan or survival time is another key metric.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Visualizations
Signaling Pathway: Mechanism of PBD Action
The following diagram illustrates the general mechanism of action for pyrrolobenzodiazepine antibiotics, which involves the alkylation of DNA.
References
- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Porothramycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Porothramycin A, a potent pyrrolo[2,1-c][1][2]benzodiazepine (PBD) antibiotic. Given the cytotoxic nature of PBDs, robust and sensitive analytical methods are crucial for research, development, and quality control. This document compares the performance of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively published, this guide leverages data from structurally similar PBD monomers and other cytotoxic agents to provide a relevant and objective comparison.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of PBDs and similar cytotoxic compounds. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and matrix.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate to Good | Excellent |
| Matrix Effect | Low to Moderate | Can be significant, requires careful management |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for PBD analysis and can be adapted for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where concentrations are relatively high.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.
-
A typical gradient might start at 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
Detection wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 310-340 nm for PBDs).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision, and robustness should be validated according to ICH guidelines.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
A fast gradient is often employed to reduce run times.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40 °C.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum sensitivity.
-
-
Sample Preparation:
-
For biological samples, protein precipitation is a common extraction method. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the proteins.
-
The supernatant is then evaporated to dryness and reconstituted in the initial mobile phase.
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process to correct for extraction variability and matrix effects.
-
-
Validation Parameters to Assess:
-
In addition to the standard validation parameters, matrix effect, and stability (freeze-thaw, short-term, and long-term) must be thoroughly evaluated as per FDA or EMA guidelines for bioanalytical method validation.
-
Mandatory Visualization
Caption: Workflow for the development and validation of an analytical method.
This guide provides a foundational understanding of the analytical methods available for the detection of this compound. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For trace-level quantification in complex biological matrices, LC-MS/MS is the superior technique, while HPLC-UV offers a robust and cost-effective solution for less demanding applications.
References
A Structural Showdown: Porothramycin A Versus Other DNA Alkylating Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, DNA alkylating agents remain a cornerstone, continually evolving in complexity and specificity. Among these, the pyrrolobenzodiazepine (PBD) family, natural products known for their potent antitumor activity, presents a fascinating area of study. This guide provides a detailed structural and functional comparison of Porothramycin A, a member of the anthramycin (B1237830) group of PBDs, with other notable DNA alkylating agents. Through a comprehensive review of available data, we aim to offer an objective analysis of their mechanisms, binding preferences, and cytotoxic profiles, supported by experimental methodologies.
Structural and Mechanistic Overview
DNA alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to disruptions in DNA replication and transcription, and ultimately, cell death. These agents can be broadly classified based on their chemical structure and the nature of the DNA adducts they form. This guide will focus on a selection of prominent minor groove binders and cross-linking agents for comparison with this compound.
This compound is a pyrrolobenzodiazepine antibiotic produced by Streptomyces albus. Structurally, it shares the characteristic tricyclic core of the PBD family, which includes a pyrrolo[2,1-c][1][2]benzodiazepine system. The biological activity of PBDs stems from their ability to bind covalently to the N2 position of guanine (B1146940) in the minor groove of DNA. The biosynthesis of this compound involves a pathway with notable similarities and differences to that of anthramycin, another well-studied PBD, particularly in the modification of the anthranilate and proline precursors[1]. This suggests subtle structural variations that could influence its biological activity.
Other Pyrrolobenzodiazepines (Anthramycin, Sibiromycin, Tomaymycin): These natural products are close structural relatives of this compound. They all form a covalent aminal linkage between their C11 position and the exocyclic C2-amino group of guanine. Their sequence selectivity is generally directed towards 5'-Pu-G-Pu sequences[3].
Duocarmycins and CC-1065: This class of compounds, including the natural product duocarmycin SA and the synthetic analogue CC-1065, are highly potent cytotoxins that alkylate the N3 position of adenine (B156593) in AT-rich sequences of the DNA minor groove[4]. Their unique mechanism of action involves a spirocyclization activation step.
Trabectedin (B1682994) (Yondelis®): A marine-derived tetrahydroisoquinoline alkaloid, trabectedin exhibits a unique mechanism of action. It binds to the minor groove of DNA, alkylating guanine at the N2 position, and induces a bend in the DNA helix towards the major groove. This distortion affects various DNA-dependent processes and protein interactions.
Mitomycin C: This bioreductive alkylating agent requires enzymatic activation to form DNA adducts. It can mono-alkylate and, more importantly, form interstrand cross-links, primarily at CpG sequences.
Comparative Data on Cytotoxicity and DNA Binding
Quantitative comparisons of cytotoxicity and DNA binding affinity are crucial for evaluating the potential of these agents. While specific comparative data for this compound is limited in the available literature, we can draw representative comparisons from data on its close relatives and other alkylating agents.
Table 1: Comparative Cytotoxicity (IC50) of Selected DNA Alkylating Agents
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Sibiromycin | L1210 (Leukemia) | 0.000017 µM | |
| Sibiromycin | ADJ/PC6 (Plasmacytoma) | 0.000017 µM | |
| Sibiromycin | CH1 (Ovarian) | 0.0029 µM | |
| Mitomycin C | Chang's Conjunctival Cells | > 0.004% (for significant reduction in cell number) | |
| Duocarmycin Analogs | Various | Potent, often in the picomolar range |
Note: IC50 values are highly dependent on the cell line and assay conditions. This table provides illustrative examples.
Table 2: DNA Binding Affinity and Sequence Selectivity
| Compound/Class | Target Nucleobase | Preferred DNA Sequence | Binding Affinity (Kd) | Reference |
| Pyrrolobenzodiazepines (general) | Guanine (N2) | 5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py | High affinity | |
| Duocarmycins/CC-1065 | Adenine (N3) | AT-rich sequences (e.g., 5'-AAA) | High affinity | |
| Trabectedin | Guanine (N2) | G-rich regions | High affinity | |
| Mitomycin C | Guanine (N7, O6), Adenine (N7) | 5'-CG | - |
Note: Direct quantitative comparison of Kd values requires standardized experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare DNA alkylating agents.
Determination of Cytotoxicity (IC50) by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DNA alkylating agent in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
DNase I Footprinting for Sequence Specificity
Principle: This technique identifies the DNA binding site of a ligand by its ability to protect the DNA from cleavage by DNase I. The protected region appears as a "footprint" on a sequencing gel.
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-200 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the DNA alkylating agent in a suitable binding buffer. Include a control reaction with no drug.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).
-
DNA Purification: Purify the DNA fragments from each reaction.
-
Gel Electrophoresis: Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The region where the drug is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane. This "footprint" reveals the binding site of the agent.
Fluorescence Titration for DNA Binding Affinity
Principle: The binding of a ligand to DNA can cause a change in the fluorescence properties of either the ligand or a DNA-intercalating dye. This change can be monitored to determine the binding affinity (dissociation constant, Kd).
Protocol:
-
Sample Preparation: Prepare a solution of the DNA alkylating agent at a fixed concentration in a suitable buffer. If the agent itself is not fluorescent, a fluorescent probe that is displaced upon binding (e.g., ethidium (B1194527) bromide) can be used.
-
Titration: In a fluorometer cuvette, place the solution of the fluorescent species. Sequentially add small aliquots of a concentrated DNA solution.
-
Fluorescence Measurement: After each addition of DNA, allow the system to reach equilibrium and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Correction: Correct the fluorescence data for dilution effects.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
-
Sample Preparation: Prepare solutions of the DNA and the alkylating agent in the same, precisely matched buffer. Degas the solutions to avoid air bubbles.
-
Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the alkylating agent solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the alkylating agent into the DNA solution.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
Visualizing Structures and Mechanisms
Chemical Structures
Caption: General classification of the discussed DNA alkylating agents.
DNA Alkylation Mechanisms
Caption: Simplified DNA alkylation mechanisms.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing DNA alkylating agents.
Conclusion
References
- 1. Sequence analysis of porothramycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Footprinting analysis of sequence-specific DNA-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the therapeutic index of Porothramycin A against established anticancer drugs
A Call for Data to Position a Promising Anticancer Agent
Porothramycin A, a novel pyrrolo[1][2]benzodiazepine (PBD) antibiotic, has demonstrated significant antitumor activity in preclinical models, notably against leukemia L1210 and P388 in mice.[3] As a member of the PBD family, a class of DNA-interactive agents known for their potent cytotoxicity, this compound holds considerable promise in oncology.[3] However, to fully understand its clinical potential, a rigorous evaluation of its therapeutic index (TI) against established anticancer drugs is paramount. This guide provides a framework for such a comparison, outlining the necessary experimental data, protocols, and mechanistic considerations. While extensive data is available for standard chemotherapeutics, specific quantitative data for this compound's efficacy and toxicity is not yet publicly available. This document serves as a comprehensive template for the requisite benchmarking studies.
Data Presentation: A Comparative Analysis of Anticancer Agents
A direct comparison of the therapeutic index requires quantitative data on both efficacy (e.g., IC50) and toxicity (e.g., LD50). The therapeutic index, calculated as the ratio of the toxic dose to the effective dose (LD50/ED50 or TD50/ED50), provides a measure of a drug's safety margin. A higher TI indicates a more favorable safety profile. The following table summarizes available data for established anticancer drugs and provides a template for the inclusion of this compound data once it becomes available.
| Drug | Target Cancer Type(s) | Efficacy (IC50) | Toxicity (LD50 in mice) | Calculated Therapeutic Index (TI) |
| This compound | Leukemia, Melanoma | Data not available | Data not available | Data not available |
| Doxorubicin | Leukemia, various solid tumors | 0.22 µM (THP-1 AML cells) | 12.5 mg/kg (intravenous)[1] | Requires ED50 data for calculation |
| Cisplatin | Various solid tumors, Leukemia | 1.12 µM (MOLM-13 AML cells) | 5.24 mg/kg (embryonic, intraperitoneal) | Requires ED50 data for calculation |
| Paclitaxel | Various solid tumors, Leukemia | 42.7 ng/mL (~49.9 nM) (K562 leukemia cells) | 19.5 mg/kg (intravenous) | Requires ED50 data for calculation |
Note: The therapeutic index is ideally calculated using the ED50 (effective dose in 50% of subjects) and LD50 (lethal dose in 50% of subjects) from in vivo studies. The IC50 values provided are from in vitro cell line studies and are a measure of potency, not a direct measure of in vivo efficacy. A comprehensive TI determination would require in vivo efficacy studies to determine the ED50.
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation in response to a therapeutic agent.
1. Cell Seeding:
- Culture leukemia cell lines (e.g., L1210, P388, K562, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and stabilization.
2. Drug Treatment:
- Prepare stock solutions of this compound and the comparator drugs (doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the drugs in culture medium to achieve a range of final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and a no-treatment control.
3. Incubation and Assay:
- Incubate the plates for 48-72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
- Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
- Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
In Vivo Efficacy Testing in a Murine Leukemia Model
This protocol outlines the steps to assess the antitumor efficacy of this compound in a mouse model of leukemia.
1. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or NSG mice) for human leukemia cell lines or syngeneic mouse models (e.g., DBA/2 mice for L1210 or P388 cells).
- Acclimatize the animals for at least one week before the experiment.
2. Tumor Cell Implantation:
- Inject a suspension of leukemia cells (e.g., 1 x 10⁶ L1210 cells) intravenously or intraperitoneally into the mice.
3. Drug Administration:
- Randomly assign the tumor-bearing mice to different treatment groups (this compound, comparator drugs, vehicle control).
- Administer the drugs at various doses via an appropriate route (e.g., intravenous or intraperitoneal injection) starting a few days after tumor implantation. The treatment schedule can be daily or intermittent.
4. Efficacy Evaluation:
- Monitor the mice daily for clinical signs of disease and body weight changes.
- The primary endpoint is overall survival. The increase in lifespan (ILS) is calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
- For subcutaneous tumor models, tumor volume can be measured regularly using calipers.
5. Data Analysis:
- Plot Kaplan-Meier survival curves and compare the survival distributions between the treatment groups using a log-rank test.
- Determine the effective dose (ED50), the dose that produces a 50% increase in lifespan or a 50% reduction in tumor growth.
Acute Toxicity Study: LD50 Determination in Mice
This protocol is for determining the median lethal dose (LD50) of a compound.
1. Animals:
- Use healthy, young adult mice of a single strain (e.g., Swiss albino or BALB/c), with a narrow weight range.
2. Dose Ranging:
- Conduct a preliminary dose-finding study with a small number of animals to identify the dose range that causes 0% to 100% mortality.
3. Main Study:
- Based on the dose-ranging study, select at least five dose levels.
- Assign a group of animals (e.g., 10 mice per group, 5 male and 5 female) to each dose level and a control group (vehicle only).
- Administer the drug as a single dose via the intended clinical route of administration (e.g., intravenous).
4. Observation:
- Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
5. Data Analysis:
- Record the number of deaths in each group.
- Calculate the LD50 value using a statistical method such as the probit analysis or the Reed-Muench method.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for interpreting the therapeutic index. Below are diagrams of the signaling pathways affected by this compound (as a PBD) and the established anticancer drugs.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Doxorubicin.
Caption: Mechanism of action of Cisplatin.
Caption: Mechanism of action of Paclitaxel.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Porothramycin A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Porothramycin A, a potent antitumor antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound belongs to the pyrrolo[1]benzodiazepine group of antibiotics, a class of compounds known for their cytotoxic properties.[2] Therefore, it must be handled with extreme caution within a controlled laboratory setting.
Key Safety and Handling Data
While a comprehensive safety profile for this compound is not widely available, the following information has been compiled from available safety data sheets and chemical property databases. Researchers must supplement this information with institution-specific safety protocols.
| Parameter | Information | Source |
| Chemical Name | This compound | LookChem |
| CAS Number | 110652-73-8 | ChemicalBook[1] |
| Molecular Formula | C18H21N3O4 | LookChem |
| Molecular Weight | 343.38 | LookChem |
| Appearance | Data not available | LookChem |
| Boiling Point | 634.9°C at 760 mmHg | LookChem |
| Flash Point | 337.8°C | LookChem |
| Density | 1.35g/cm3 | LookChem |
| Hazard Codes | Data not available | LookChem |
| Safety Statements | Data not available | LookChem |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the handling of cytotoxic and hazardous compounds.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or creating solutions.
2. Waste Segregation and Collection:
-
All materials that come into contact with this compound, including contaminated PPE, weigh boats, pipette tips, and empty vials, must be considered hazardous waste.
-
Segregate waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
Solid waste should be collected in a designated hazardous waste container lined with a chemotherapy waste bag.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
3. Decontamination of Work Surfaces:
-
Following any handling of this compound, thoroughly decontaminate the work area.
-
Use a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., 70% ethanol).
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Don the appropriate PPE before attempting to clean the spill.
-
For solid spills, gently cover with absorbent pads to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Treat the spill area with a deactivating solution and then clean the area as described above.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
5. Final Disposal:
-
Hazardous waste containers must be sealed and collected by the institution's environmental health and safety (EHS) department for incineration or other approved disposal methods.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
